Azido(dimethyl)phenylsilane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4774-74-7 |
|---|---|
Molecular Formula |
C8H11N3Si |
Molecular Weight |
177.28 g/mol |
IUPAC Name |
azido-dimethyl-phenylsilane |
InChI |
InChI=1S/C8H11N3Si/c1-12(2,11-10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
HPCRJNPSXOIYLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of azido(dimethyl)phenylsilane, a valuable reagent in organic chemistry, particularly in the field of bioorthogonal chemistry and for the introduction of the azido functionality onto silicon-containing molecules. The primary and most established method for its synthesis involves the nucleophilic substitution of a chlorine atom in the precursor, chloro(dimethyl)phenylsilane, with an azide salt. This document details the necessary precursors, experimental protocols, and expected outcomes of this synthetic route.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, chloro(dimethyl)phenylsilane, via a Grignard reaction. The subsequent step is the azidation of this chlorosilane.
Step 1: Synthesis of Chloro(dimethyl)phenylsilane
The precursor, chloro(dimethyl)phenylsilane, is synthesized by the reaction of dichlorodimethylsilane with phenylmagnesium bromide. This Grignard reaction is a common and efficient method for forming carbon-silicon bonds. While commercially available, this section details its synthesis for completeness.
Step 2: Synthesis of this compound
The final product is obtained by reacting chloro(dimethyl)phenylsilane with an alkali metal azide, most commonly sodium azide, in an anhydrous aprotic solvent. The silicon-azide bond is sensitive to hydrolysis, necessitating anhydrous reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of Chloro(dimethyl)phenylsilane
This procedure is adapted from established methods for the synthesis of similar organosilanes.
Materials:
-
Dichlorodimethylsilane
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Pentane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare phenylmagnesium bromide by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings.
-
After the Grignard reagent formation is complete, cool the mixture to 0 °C.
-
Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Cool the mixture to room temperature and add n-pentane to precipitate the magnesium salts.
-
Filter the mixture through a pad of celite and wash the filter cake with n-pentane.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure chloro(dimethyl)phenylsilane.
Protocol 2: Synthesis of this compound
This is a general and representative protocol based on the most common method for the synthesis of azidosilanes.[1]
Materials:
-
Chloro(dimethyl)phenylsilane
-
Sodium azide (NaN₃)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., pyridine, toluene)[1]
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend sodium azide in anhydrous THF.
-
To this stirred suspension, add chloro(dimethyl)phenylsilane dropwise at room temperature.
-
Stir the reaction mixture at room temperature or at reflux for 24 to 48 hours.[1] The progress of the reaction can be monitored by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium azide.
-
Carefully remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure. Caution: Organic azides can be explosive, especially when heated. Proper safety precautions must be taken during distillation.
Data Presentation
Table 1: Reactants and Products
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Dichlorodimethylsilane | 75-78-5 | C₂H₆Cl₂Si | 129.06 | Starting Material |
| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg | 181.31 | Grignard Reagent |
| Chloro(dimethyl)phenylsilane | 768-33-2 | C₈H₁₁ClSi | 170.71 | Precursor |
| Sodium Azide | 26628-22-8 | N₃Na | 65.01 | Azidating Agent |
| This compound | 4774-74-7 | C₈H₁₁N₃Si | 177.28 | Final Product |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Reaction | Solvent(s) | Temperature | Duration | Typical Yield | Purification Method |
| Synthesis of Chloro(dimethyl)phenylsilane | Diethyl ether or THF | Reflux | 24-48 h | >80% | Fractional Distillation |
| Synthesis of this compound | THF, Pyridine, or Toluene[1] | Room Temp. to Reflux | 24-48 h[1] | Moderate to High | Vacuum Distillation |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Expected signals: A multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the phenyl protons, and a singlet in the aliphatic region (approx. 0.4-0.6 ppm) for the two methyl groups attached to the silicon atom. |
| ¹³C NMR | Expected signals: Resonances for the phenyl carbons (typically in the 128-135 ppm range) and a signal for the methyl carbons attached to silicon (typically in the 0-5 ppm range). |
| IR Spectroscopy | A strong, characteristic asymmetric stretching band for the azide group (N₃) is expected in the range of 2180-2120 cm⁻¹.[2] Other expected bands include those for the Si-C bonds and the aromatic C-H and C=C bonds. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 177. A prominent peak corresponding to the loss of N₂ (M⁺ - 28) is also anticipated. |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Disclaimer: The provided protocols are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken, especially when handling reactive reagents and potentially explosive compounds.
References
Azido(dimethyl)phenylsilane molecular weight and formula
An In-depth Technical Guide to Azido(dimethyl)phenylsilane
For researchers, scientists, and drug development professionals, this compound is a valuable chemical reagent. This guide provides comprehensive information on its core properties, a detailed experimental protocol for its application in click chemistry, and a visualization of the reaction pathway.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its fundamental physicochemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₁N₃Si |
| Molecular Weight | 177.28 g/mol |
| Exact Mass | 177.072224 u |
| Topological Polar Surface Area | 14.4 Ų |
| CAS Number | 4774-74-7 |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details a representative experimental protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," using this compound and a model alkyne, Phenylacetylene. This reaction forms a stable triazole linkage, a common strategy in drug discovery and bioconjugation.[1][2][3][4][5]
Objective: To synthesize 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,1-dimethyl-1-phenylsilane via a CuAAC reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) and Phenylacetylene (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL of water) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL of water).
-
Initiation of Reaction: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure triazole product.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This pathway highlights the key steps, including the formation of the copper acetylide, coordination of the azide, cyclization, and protonolysis to yield the final triazole product and regenerate the catalyst.[4][5]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Azido(dimethyl)phenylsilane safety data sheet (SDS) information
Chemical Identification and Physical Properties
Azido(dimethyl)phenylsilane is an organosilicon compound containing an azide functional group. While detailed, verified physical and chemical property data are scarce, the following information has been aggregated from available sources.
| Property | Value | Source |
| CAS Number | 4774-74-7 | [1] |
| Molecular Formula | C8H11N3Si | [1] |
| Molecular Weight | 177.28 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Flash Point | Not available | |
| Solubility | Not available |
Hazard Identification and Classification
Due to the absence of a specific GHS classification for this compound, the potential hazards are inferred from the functional groups present (azide and organosilane) and data on related compounds.
Potential Major Hazards:
-
Explosive Potential: Organic azides are known to be energetic materials that can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[2] The carbon-to-nitrogen ratio should be considered when assessing stability.[2]
-
Toxicity: Azides as a class of compounds possess toxic properties.[2] Lower molecular weight, volatile azidosilanes can hydrolyze on contact with moisture to release poisonous hydrazoic acid.[3] Inhalation of hydrazoic acid can cause a burning sensation in the mucous membranes, increased respiration and heart rate, and a flushed feeling.[3]
-
Reactivity: Azidosilanes can react rapidly with protic solvents.[3] They should not be mixed with acids, as this can form the highly toxic and explosive hydrazoic acid.[2] Contact with metals should also be avoided to prevent the formation of highly unstable metal azides.[2] Halogenated solvents should not be used as reaction media with azides.[2]
-
Moisture Sensitivity: Silanes are often sensitive to moisture.[4][5] Contact with water can lead to hydrolysis and the release of flammable or toxic gases.[6]
A general hazard identification and response workflow is outlined in the diagram below.
Caption: General workflow for hazard identification and response.
Experimental Protocols and Safe Handling
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7][8]
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (inspect before use) are required.[7][8]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] If there is a risk of exposure, a NIOSH/MSHA approved respirator should be used.[8]
Handling:
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Do not use metal spatulas or utensils to handle the material.[2]
-
Azide-containing waste should be collected separately and never mixed with acidic waste.[2]
The following diagram illustrates a recommended workflow for the safe handling of this compound.
References
- 1. 页面加载中... [china.guidechem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. gelest.com [gelest.com]
- 4. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
In-Depth Technical Guide to the Handling and Storage of Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Azido(dimethyl)phenylsilane. Due to the potential hazards associated with organoazidosilanes, strict adherence to these guidelines is crucial to ensure laboratory safety. Organoazidosilanes are covalent materials that share properties with organic azides, including rapid hydrolysis and potential for thermal decomposition.[1]
Chemical and Physical Properties
| Property | Value (for Dimethylphenylsilane) | Reference |
| Molecular Formula | C8H12Si | [2][3] |
| Molecular Weight | 136.27 g/mol | [2][3] |
| Boiling Point | 157 °C at 744 mmHg | [2][4][5] |
| Density | 0.889 g/mL at 25 °C | [2][4][5] |
| Refractive Index | n20/D 1.497 | [2] |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent injury and property damage. The primary hazards are associated with the azide functional group and the silane's reactivity.
Key Hazards:
-
Thermal Instability: Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating.[6] While specific data for this compound is unavailable, it should be treated as potentially explosive, especially at elevated temperatures.
-
Hydrolysis: Organoazidosilanes react rapidly with water and other protic solvents.[1] This reaction can liberate poisonous hydrazoic acid, which is highly toxic and explosive.[1][6] Contact with moisture in the air can also lead to hydrolysis.[1]
-
Reactivity with Acids: Strong acids can cause the release of nitrogen from organic azides.[6]
-
Formation of Explosive Metal Azides: While less of a concern for covalent azidosilanes compared to ionic azides, contact with heavy metals should be avoided as a general precaution.
-
Toxicity: Inhalation of volatile, low molecular weight azidosilanes can cause a burning sensation in the mucous membranes, increased respiration and heart rate, and a flushed feeling.[1]
Experimental Protocols
A representative experimental protocol for the synthesis of an azidosilane is provided below to illustrate the necessary handling procedures. This protocol is based on general methods for the preparation of organoazidosilanes.[1]
Synthesis of this compound (Representative Protocol):
This procedure involves the reaction of Chloro(dimethyl)phenylsilane with an azide salt.
Materials:
-
Chloro(dimethyl)phenylsilane
-
Sodium azide or Lithium azide
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent[1]
-
Anhydrous workup and purification reagents
Procedure:
-
Inert Atmosphere: All glassware must be thoroughly dried and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add sodium azide (or lithium azide).
-
Solvent Addition: Add anhydrous THF to the flask via a cannula or syringe.
-
Addition of Chlorosilane: Slowly add Chloro(dimethyl)phenylsilane to the stirred suspension of the azide salt in THF at room temperature.
-
Reaction: The reaction mixture is typically stirred for 24 to 48 hours at room temperature or under reflux, depending on the reactivity of the specific chlorosilane.[1]
-
Workup: After the reaction is complete, the mixture is filtered under an inert atmosphere to remove the salt byproduct. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. Caution: Distillation of azides should be performed behind a blast shield with extreme care due to the risk of explosion.[7] Use as low a bath temperature as possible.[7]
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound.
Caption: Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors and in case of accidental release.
-
Blast Shield: Use a blast shield during reactions and especially during purification steps like distillation.[7]
-
Inert Atmosphere: Operations should be carried out under an inert atmosphere (argon or nitrogen) to prevent contact with air and moisture.[1]
Storage Requirements:
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: The storage area should be cool, dry, dark, and well-ventilated.[7]
-
Incompatibilities: Store away from water, moisture, acids, and sources of ignition.[1]
-
Temperature: Avoid elevated temperatures to prevent thermal decomposition.
Spill and Waste Disposal:
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert, non-combustible material. Do not use water.
-
Waste Disposal: All waste containing this compound and hydrazoic acid must be treated as hazardous waste and disposed of according to institutional and local regulations. Do not pour down the drain.
By following these guidelines, researchers can safely handle and store this compound, minimizing the risks associated with this energetic and reactive compound. Always consult the most recent Safety Data Sheet (SDS) for the compound before use.
References
- 1. gelest.com [gelest.com]
- 2. Dimethylphenylsilane = 98 766-77-8 [sigmaaldrich.com]
- 3. Dimethylphenylsilane | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylphenylsilane | 766-77-8 [chemicalbook.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide to the Thermal Stability of Azidosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidosilanes are a class of organosilicon compounds that have garnered significant interest in various fields of chemical synthesis, including their use in "click chemistry," as nitrogen sources, and for the formation of silicon-nitrogen bonds. Their utility is, however, intrinsically linked to their thermal stability, as the azide functional group is known for its potential to decompose energetically. Understanding the thermal behavior of azidosilanes is paramount for their safe handling, storage, and application in synthetic protocols, particularly in the context of drug development where process safety is a critical concern.
This technical guide provides a comprehensive overview of the thermal stability of azidosilanes, consolidating quantitative data, detailed experimental protocols, and mechanistic insights into their decomposition.
Factors Influencing the Thermal Stability of Azidosilanes
The thermal stability of azidosilanes is not uniform across the class of compounds and is influenced by several key structural features:
-
Number of Azide Groups: The thermal stability of an azidosilane decreases as the number of azide groups attached to the silicon atom increases. For instance, triazidosilanes are generally less stable than diazidosilanes, which are in turn less stable than monoazidosilanes.
-
Nature of Organic Substituents: The type of organic group(s) bonded to the silicon atom plays a crucial role in determining thermal stability. Aromatic groups, such as phenyl rings, tend to increase the thermal stability of azidosilanes compared to aliphatic groups. This stabilizing effect is attributed to the electron-withdrawing nature and steric bulk of the aromatic substituents.
-
Presence of Other Electronegative Groups: The presence of other electronegative substituents on the silicon atom, aside from the azide group, can also influence stability.
Quantitative Thermal Stability Data
The following table summarizes the reported decomposition temperatures for a range of azidosilanes, providing a comparative overview of their thermal stabilities. It is important to note that these values can be influenced by the experimental conditions under which they were determined.
| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Notes |
| Azidotrimethylsilane (TMAS) | (CH₃)₃SiN₃ | ~200 | Decomposes slowly and without explosive violence. |
| Phenyldimethylazidosilane | (C₆H₅)(CH₃)₂SiN₃ | Not explicitly found | - |
| Diphenylmethylazidosilane | (C₆H₅)₂(CH₃)SiN₃ | Not explicitly found | - |
| Triphenylazidosilane | (C₆H₅)₃SiN₃ | 350-360 | - |
| Diazidodimethylsilane | (CH₃)₂Si(N₃)₂ | Not explicitly found | Expected to be less stable than monoazides. |
| Diazidodiphenylsilane | (C₆H₅)₂Si(N₃)₂ | 160-170 | - |
| Triazido-n-butylsilane | (n-C₄H₉)Si(N₃)₃ | 215 | - |
| Triazidophenylsilane | (C₆H₅)Si(N₃)₃ | 220 | - |
Experimental Protocols
A fundamental understanding of the experimental methodologies used to assess thermal stability is crucial for interpreting the data and for designing safe laboratory procedures. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Azidosilane Analysis
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides information on exothermic decomposition events.
Typical Experimental Parameters:
-
Sample Preparation: A small sample of the azidosilane (typically 1-5 mg) is hermetically sealed in an aluminum pan. For potentially explosive materials, vented pans may be used with appropriate safety precautions.
-
Heating Rate: A constant heating rate, commonly in the range of 5-20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.[1][2]
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A purge gas flow rate of 20-50 mL/min is common.
-
Safety Precautions: Due to the energetic nature of azides, DSC experiments should be conducted behind a blast shield. The amount of sample should be kept to a minimum.
Thermogravimetric Analysis (TGA) of Azidosilanes
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and the extent of mass loss.
Typical Experimental Parameters:
-
Sample Preparation: A small sample (typically 5-10 mg) is placed in an open pan, usually made of alumina or platinum.
-
Heating Rate: A linear heating rate, often between 10 and 20 °C/min, is employed.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition without oxidative side reactions.
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Synthesis of Trimethylsilyl Azide (TMAS)
A common and well-established method for the synthesis of azidosilanes is the reaction of a chlorosilane with an alkali metal azide. The following is a representative protocol for the preparation of trimethylsilyl azide.
Materials:
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
Procedure:
-
A reaction flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with sodium azide and the anhydrous solvent under a nitrogen atmosphere.
-
Chlorotrimethylsilane is added dropwise to the stirred suspension of sodium azide.
-
The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.
-
After cooling to room temperature, the solid sodium chloride byproduct is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The crude trimethylsilyl azide is then purified by fractional distillation to yield the final product.
Safety Note: This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Sodium azide is highly toxic and can form explosive heavy metal azides.
Decomposition Pathway of Azidosilanes
The thermal decomposition of azidosilanes is generally understood to proceed through the formation of a highly reactive silylnitrene intermediate, with the concomitant loss of nitrogen gas. This pathway is analogous to the Curtius rearrangement observed in organic chemistry.[2][3][4][5][6]
References
- 1. s4science.at [s4science.at]
- 2. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
The Synthetic Versatility of Azidosilanes: A Technical Guide for Organic Chemists
Abstract
Azidosilanes, particularly azidotrimethylsilane (TMSN₃), have emerged as indispensable reagents in modern organic synthesis. Their unique reactivity profile, coupled with improved safety and handling characteristics compared to other azidating agents, has positioned them as versatile tools for the introduction of the azide functionality and subsequent transformations. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of azidosilanes for researchers, scientists, and drug development professionals. Key synthetic transformations, including the Staudinger reaction, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and C-H amination, are discussed in detail. This document furnishes detailed experimental protocols, quantitative data on reaction scope and yields, and visual representations of reaction mechanisms and logical workflows to facilitate their practical application in the laboratory.
Introduction to Azidosilanes
Azidosilanes are a class of organosilicon compounds containing a covalently bonded azido group (-N₃) to a silicon atom. Azidotrimethylsilane (TMSN₃) is the most commonly employed reagent in this class, serving as a convenient and safer alternative to the highly toxic and explosive hydrazoic acid (HN₃) or its salts.[1] The silyl group modulates the reactivity of the azide, rendering it a mild and selective azidating agent soluble in a wide range of organic solvents.[1]
The utility of azidosilanes extends beyond simple azide transfer. The azide moiety itself is a versatile functional group, often referred to as a "spring-loaded" functional group, capable of undergoing a variety of highly efficient and selective transformations.[2] These include cycloadditions, reductions to amines, and rearrangements, making azidosilanes valuable precursors to a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[1][2]
Synthesis of Azidosilanes
The preparation of azidosilanes can be achieved through several synthetic routes. The most common and practical method involves the nucleophilic substitution of a halosilane with an alkali metal azide.
A prevalent and widely utilized method involves the reaction of a chlorosilane with sodium or lithium azide in a polar aprotic solvent such as tetrahydrofuran (THF) or pyridine.[1] The reaction mixture is typically stirred for an extended period at room temperature or reflux to ensure complete conversion.[1]
Another effective approach is the azide exchange reaction, which employs trimethylsilyl azide (TMSN₃) to convert a higher boiling organochlorosilane into the corresponding azidosilane. This reaction is often catalyzed by a Lewis acid like aluminum trichloride (AlCl₃) and proceeds in nearly quantitative yields by distilling off the lower-boiling trimethylsilyl chloride.[1]
Key Applications of Azidosilanes in Organic Synthesis
Azidosilanes are instrumental in a variety of powerful synthetic transformations, enabling the construction of complex molecular architectures.
The Staudinger Reaction and Ligation
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[3][4] The reaction proceeds via the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃).[4] Subsequent hydrolysis of the iminophosphorane yields the corresponding amine and a phosphine oxide byproduct.[4] This two-step process is highly chemoselective and tolerates a wide range of functional groups that are sensitive to other reducing agents.[3]
A significant advancement of this reaction is the Staudinger ligation, which allows for the formation of an amide bond. In this modification, the phosphine reagent is equipped with an electrophilic trap, which intercepts the aza-ylide intermediate intramolecularly to form a stable amide linkage.[4] This bioorthogonal reaction has found widespread use in chemical biology for the labeling and conjugation of biomolecules.
Reaction Mechanism:
References
An In-depth Technical Guide to the Azido Group on a Silicon Center
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azido group directly attached to a silicon center (Si-N₃) represents a versatile and highly reactive functional moiety with significant applications across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Organosilyl azides are covalent compounds that serve as valuable reagents, offering a safer alternative to the highly toxic and explosive hydrazoic acid.[1][2] Their unique reactivity, characterized by facile cleavage of the Si-N bond, enables a wide range of chemical transformations, most notably in cycloaddition reactions such as the Nobel Prize-winning "click chemistry".[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of silicon azides, with a focus on providing researchers with the detailed information necessary to effectively utilize these powerful chemical tools.
Introduction
The first reported synthesis of a compound featuring an azide group bonded to silicon was that of silicon tetraazide in 1954.[1] This compound was found to be shock-sensitive and thermally unstable. However, the subsequent development of organosilyl azides revealed a class of remarkably stable and synthetically useful compounds.[1] Unlike ionic azides, organosilyl azides are covalent molecules soluble in non-polar solvents.[1] Their chemistry is more analogous to organic azides, participating in reactions like phosphineimine formation and thermal decompositions that involve the loss of nitrogen gas.[1] The increased lipophilicity and unique electronic properties imparted by the silyl group often lead to enhanced reactivity and selectivity in various chemical transformations.[5] This guide will delve into the fundamental aspects of silicon azide chemistry, providing a robust resource for professionals in research and development.
Synthesis of Azido Silanes
The preparation of azido silanes can be achieved through several synthetic routes. The most common and widely applicable method involves the reaction of a chlorosilane with an ionic azide, typically sodium azide or lithium azide.[1][2]
From Halosilanes and Ionic Azides
This is the most prevalent method for synthesizing organosilyl azides. The reaction involves the nucleophilic displacement of a halide from a silyl halide with an azide anion.
General Reaction:
R₃Si-X + M-N₃ → R₃Si-N₃ + M-X (where R = alkyl, aryl; X = Cl, Br; M = Na, Li)
The choice of solvent is crucial for the success of this reaction. Aprotic polar solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) are highly effective, often leading to good to excellent yields in short reaction times.[1] Other solvents such as tetrahydrofuran (THF), pyridine, and diethylene glycol dimethyl ether have also been successfully employed.[1][2]
Experimental Protocol: Synthesis of Trimethylsilyl Azide (TMSA) [2]
-
Apparatus: A dry, nitrogen-purged reaction flask equipped with an addition funnel, reflux condenser, and magnetic stirrer.
-
Reagents:
-
Sodium azide (NaN₃)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Diethylene glycol dimethyl ether (anhydrous)
-
-
Procedure:
-
The reaction flask is charged with sodium azide and anhydrous diethylene glycol dimethyl ether under a nitrogen atmosphere.
-
Chlorotrimethylsilane is distilled directly into the addition funnel.
-
The chlorotrimethylsilane is then added rapidly to the stirred slurry of sodium azide.
-
The reaction mixture is heated (e.g., to 70°C) for an extended period (e.g., 60 hours).
-
After cooling, the product is isolated by vacuum distillation from the reaction mixture.
-
The crude product is then purified by fractional distillation to yield pure trimethylsilyl azide.
-
Synthesis Workflow for Trimethylsilyl Azide
Caption: Experimental workflow for the synthesis of trimethylsilyl azide.
Physicochemical Properties and Characterization
Organosilyl azides are typically colorless liquids or low-melting solids that are sensitive to moisture, hydrolyzing to release hydrazoic acid.[1] Their covalent nature is evident in their solubility in organic solvents.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of azido silanes.
| Spectroscopic Data | Trimethylsilyl Azide (TMSA) | Reference |
| ¹H NMR (CCl₄, δ in ppm) | 0.13 (s) | [2] |
| IR (Asymmetric N₃ stretch, cm⁻¹) | ~2100 | [1] |
Note: The asymmetric stretching frequency of the azide group in silyl azides is at a higher frequency compared to ionic azides.[1]
Structural Data
The geometry of the Si-N₃ unit is of fundamental interest. While specific bond lengths and angles can vary with the substituents on silicon, representative data provides insight into the bonding.
| Structural Parameter | Value | Reference |
| Si-N bond length (Å) | Approximately 1.68 - 1.87 | [6] |
| N-N-N bond angle (°) | Close to linear (~172-174°) | [7] |
| Si-N-N bond angle (°) | ~120° (in N(SiH₃)₃) | [8] |
Note: The Si-N bond is generally shorter than the sum of the covalent radii, suggesting some degree of π-bonding character.[6]
Reactivity and Synthetic Applications
The synthetic utility of azido silanes stems from their diverse reactivity, which includes cycloadditions, reactions with electrophiles, and thermal and photochemical transformations.
Azide-Alkyne Cycloaddition ("Click Chemistry")
Trimethylsilyl azide is a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.[3]
General Reaction Scheme:
References
An In-depth Technical Guide to the Spectral Data of Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for azido(dimethyl)phenylsilane, a valuable organosilicon reagent. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes comprehensive experimental protocols for its synthesis and spectral analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from known spectral data of analogous compounds, including dimethylphenylsilane and other silyl azides.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 - 7.65 | Multiplet | 2H | ortho-Protons (Aromatic) |
| ~ 7.35 - 7.45 | Multiplet | 3H | meta- & para-Protons (Aromatic) |
| ~ 0.4 - 0.5 | Singlet | 6H | Si-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 138 | ipso-Carbon (Aromatic) |
| ~ 133 - 134 | para-Carbon (Aromatic) |
| ~ 129 - 130 | ortho-Carbons (Aromatic) |
| ~ 128 - 129 | meta-Carbons (Aromatic) |
| ~ -1 to 1 | Si-(CH₃)₂ |
Table 3: Predicted ²⁹Si NMR Spectral Data
| Chemical Shift (δ, ppm) |
| ~ -5 to -15 |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2130 - 2150 | Strong | Asymmetric stretch (N₃) |
| ~ 3070 | Medium | Aromatic C-H stretch |
| ~ 2960 | Medium | Aliphatic C-H stretch |
| ~ 1430 | Strong | Si-Phenyl stretch |
| ~ 1250 | Strong | Si-CH₃ symmetric deformation |
| ~ 830 | Strong | Si-C stretch |
| ~ 700, 730 | Strong | Phenyl C-H out-of-plane bend |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.
1. Synthesis of this compound
This procedure is adapted from established methods for the synthesis of silyl azides from chlorosilanes.[1][2]
-
Materials:
-
Chloro(dimethyl)phenylsilane
-
Sodium azide (NaN₃)
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent like pyridine.[1]
-
Nitrogen or Argon gas for inert atmosphere
-
-
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Apparatus for filtration under inert atmosphere
-
Distillation apparatus
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen, add a slurry of sodium azide in anhydrous THF.
-
To the stirred slurry, add chloro(dimethyl)phenylsilane dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.[1] The progress of the reaction can be monitored by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the sodium chloride byproduct and any unreacted sodium azide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
-
2. NMR Data Acquisition
This is a general procedure for obtaining NMR spectra of organosilicon compounds.[3][4][5]
-
Sample Preparation:
-
Dissolve approximately 5-25 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.[3]
-
Ensure the solution is homogeneous and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[6]
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
²⁹Si NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence. Due to the negative gyromagnetic ratio of ²⁹Si, inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).
-
A long relaxation delay (e.g., 10-60 seconds) is necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei. A relaxation agent such as Cr(acac)₃ can be added to reduce the delay time.
-
A large number of scans will be required.
-
3. IR Data Acquisition
This is a general procedure for obtaining the IR spectrum of a liquid sample.[7]
-
Sample Preparation:
-
For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be obtained from a dilute solution in a suitable solvent (e.g., CCl₄) using an IR solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Visualizations
The following diagram illustrates the relationship between this compound and its characteristic spectral data.
Caption: Correlation of this compound's structure with its key NMR and IR spectral features.
References
- 1. gelest.com [gelest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Application Notes and Protocols for Azido(dimethyl)phenylsilane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and exceptional tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. While the CuAAC reaction is broadly applicable to a diverse range of azides and alkynes, specific protocols and quantitative data for less common substrates such as azido(dimethyl)phenylsilane are not widely documented in readily available scientific literature.
This document provides a comprehensive overview of the general principles of the CuAAC reaction, including established protocols and catalytic systems that can be adapted for the use of this compound. While specific quantitative data for this particular silyl azide is not available in the cited literature, the provided methodologies offer a strong starting point for researchers to develop and optimize their specific applications.
General Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate.[1]
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.[2]
Key Applications in Research and Drug Development
The 1,2,3-triazole core formed through the CuAAC reaction is a bioisostere for the amide bond and is found in numerous biologically active compounds and FDA-approved drugs. Its stability to metabolic degradation and its ability to engage in hydrogen bonding and dipole-dipole interactions make it a privileged scaffold in medicinal chemistry.[3][4] The introduction of a dimethyl(phenyl)silyl group via this compound can offer unique properties to the resulting triazole derivatives, such as altered lipophilicity, metabolic stability, and potential for further functionalization, which are of significant interest in drug design and development.[5]
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following general procedures for CuAAC reactions can be adapted. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is recommended for this specific substrate.
Protocol 1: In Situ Generation of Copper(I) Catalyst
This is the most common and convenient method for performing CuAAC reactions.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)
Procedure:
-
In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and this compound (1.0-1.2 eq.) in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).
-
Add an aqueous solution of sodium ascorbate (5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and purified by column chromatography on silica gel.
Protocol 2: Using a Pre-formed Copper(I) Catalyst
This method is suitable for reactions that are sensitive to the presence of a reducing agent.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Base (optional, e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, dichloromethane, acetonitrile)
Procedure:
-
To a solution of the terminal alkyne (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt (1-5 mol%).
-
If desired, a non-coordinating base (1.0-2.0 eq.) can be added to facilitate the formation of the copper acetylide.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture is typically filtered to remove the copper catalyst and then concentrated. The crude product is then purified by column chromatography.
Data Presentation
As no specific quantitative data for the CuAAC reaction of this compound was found, the following table provides a general overview of typical reaction conditions reported for other azides, which can serve as a starting point for optimization.
| Catalyst System | Ligand (if any) | Solvent | Temperature (°C) | Typical Reaction Time | General Yield Range (%) |
| CuSO₄ / Sodium Ascorbate | None | H₂O/t-BuOH (1:1) | Room Temperature | 1 - 24 h | 80 - 99 |
| CuI | None | THF or CH₂Cl₂ | Room Temperature | 2 - 12 h | 75 - 95 |
| CuBr | Triethylamine | CH₃CN | Room Temperature | 1 - 8 h | 85 - 98 |
Mandatory Visualizations
Experimental Workflow for CuAAC Reaction
References
Application Notes and Protocols for Traceless Staudinger Ligation of Peptides
Topic: Using Azido(dimethyl)phenylsilane for Staudinger Ligation of Peptides Audience: Researchers, scientists, and drug development professionals.
Introduction
The Staudinger ligation is a powerful and versatile method for forming a stable amide bond through the reaction of an azide and a phosphine.[1] This bioorthogonal reaction proceeds under mild conditions and is highly chemoselective, meaning the reacting groups are inert to most functional groups found in biological systems.[2] A significant advancement of this reaction is the "traceless" Staudinger ligation, which covalently links two molecules without leaving any residual atoms from the phosphine reagent at the ligation site.[3][4]
This technology is particularly valuable in peptide and protein chemistry, where it enables the synthesis of large proteins from smaller, unprotected peptide fragments.[3][4][5] Unlike native chemical ligation, the traceless Staudinger ligation does not require a cysteine residue at the ligation junction, offering greater flexibility in protein design and synthesis.[4][5][6] The core reaction involves the coupling of a peptide bearing a C-terminal phosphinothioester with another peptide containing an N-terminal α-azido acid.[5][7]
While reagents like this compound are not direct components in the ligation step itself, they serve as crucial azide sources for the synthesis of the necessary α-azido amino acid precursors required for one of the peptide fragments. This document provides an overview of the traceless Staudinger ligation, detailed protocols for peptide synthesis and ligation, and quantitative data to guide researchers in applying this methodology.
Principle of the Reaction: The Traceless Staudinger Ligation Mechanism
The traceless Staudinger ligation unites a phosphinothioester and an azide to form an amide bond.[3][4] The reaction is highly efficient and avoids epimerization of the α-carbon of the azido acid.[3][4] The mechanism proceeds through several key steps:
-
Iminophosphorane Formation: The phosphine of the phosphinothioester attacks the azide, leading to the formation of an iminophosphorane intermediate (also known as an aza-ylide) and the release of dinitrogen gas.[4][7]
-
Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the adjacent thioester carbonyl group in an intramolecular S→N acyl transfer. This step proceeds through a tetrahedral intermediate.[8][9]
-
Amidophosphonium Salt Formation: The tetrahedral intermediate collapses to form a five-membered amidophosphonium salt.[9]
-
Hydrolysis: The amidophosphonium salt is readily hydrolyzed by water to yield the final amide bond and a phosphine oxide byproduct, which can be easily separated.[8][9]
The rate-determining step is typically the initial association of the phosphine and the azide.[8][10]
Caption: Mechanism of the traceless Staudinger ligation.
Experimental Workflow
The overall workflow for ligating two peptide fragments involves three main stages: synthesis of the precursor peptides, the ligation reaction itself, and subsequent purification and analysis of the final product.
Caption: General workflow for peptide synthesis and ligation.
Quantitative Data Summary
The efficiency of the traceless Staudinger ligation is influenced by the specific amino acid residues at the ligation site, the phosphine reagent used, and the solvent. (Diphenylphosphino)methanethiol is a highly effective reagent for this transformation.[10][11]
| Reactant 1 (Phosphinothioester) | Reactant 2 (Azide) | Phosphine Reagent | Solvent | Yield (%) | 2nd Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Ac-Gly-SCH₂PPh₂ | N₃-Gly-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | >95 | 7.7 x 10⁻³ | [8][10][11] |
| Ac-Ala-SCH₂PPh₂(p-OMe)₂ | N₃-Ala-NHBn | Bis(p-methoxyphenyl)phosphinomethanethiol | Dioxane | 84 | N/A | [9] |
| Ac-Ala-SCH₂PPh₂ | N₃-Ala-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | <50 | N/A | [9] |
| Ac-Phe-SCH₂PPh₂ | N₃-Gly-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | >90 | N/A | [5] |
Note: Yields for non-glycyl couplings can be significantly lower due to a competing aza-Wittig side reaction but can be improved by tuning the electronic properties of the phosphine and the polarity of the solvent.[9]
Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid friction, heat, and shock.
Protocol 1: Synthesis of α-Azido Amino Acids
α-Azido acids are the key precursors for one of the peptide fragments. They can be synthesized from the corresponding α-amino acids. A common method is via diazo transfer from a suitable azide donor to the amino group. While this compound can be used as an azide source in various reactions, triflyl azide (TfN₃) is a well-documented reagent for this specific transformation.
Materials:
-
α-Amino acid methyl ester hydrochloride
-
Trifluoromethanesulfonyl azide (TfN₃) in a suitable organic solvent (e.g., CH₂Cl₂)
-
Copper(II) sulfate (CuSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Organic solvents (e.g., Methanol, Dichloromethane)
-
Saturated aqueous solutions of NaHCO₃ and NaCl (brine)
Procedure:
-
Dissolve the α-amino acid methyl ester hydrochloride in methanol.
-
Add an aqueous solution of NaHCO₃ and CuSO₄.
-
Add a solution of TfN₃ in CH₂Cl₂ to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting azido ester can then be hydrolyzed to the corresponding carboxylic acid using standard saponification procedures (e.g., LiOH in THF/water).
-
Purify the final α-azido acid product by column chromatography.
Protocol 2: Synthesis of Peptide with C-terminal Phosphinothioester
This protocol describes the preparation of the peptide fragment functionalized with a C-terminal phosphinothioester on a solid support.
Materials:
-
Fmoc-protected amino acids and a suitable solid-phase resin (e.g., Merrifield resin).
-
Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIEA, Piperidine in DMF).
-
(Diphenylphosphino)methanethiol.
-
Dicyclohexylcarbodiimide (DCC).
-
Anhydrous solvents (DMF, CH₂Cl₂).
Procedure:
-
Synthesize the desired peptide sequence on the resin using standard Fmoc-based SPPS.
-
After synthesizing the full peptide, cleave the N-terminal Fmoc group. If desired, acetylate the N-terminus using acetic anhydride.
-
Cleave the peptide from the resin while keeping side-chain protecting groups intact to obtain the C-terminal carboxylic acid.
-
Dissolve the protected peptide-acid in anhydrous DMF.
-
Add (Diphenylphosphino)methanethiol (1.1 equivalents) and DCC (1.1 equivalents).
-
Stir the reaction under an inert atmosphere (e.g., Argon) at room temperature for 12 hours.[12]
-
Remove the dicyclohexylurea byproduct by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the peptide-phosphinothioester by flash chromatography.
-
Deprotect the side chains using standard procedures (e.g., TFA cocktail) and purify by HPLC.
Protocol 3: Traceless Staudinger Ligation of Peptide Fragments
This protocol details the coupling of the two synthesized peptide fragments.
Materials:
-
Purified Peptide 1 with C-terminal phosphinothioester.
-
Purified Peptide 2 with N-terminal α-azido acid.
-
Anhydrous solvent system (e.g., THF/H₂O 3:1, Dioxane, or Toluene).[9][13]
Procedure:
-
Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen anhydrous solvent. Typical concentrations are in the range of 10-50 mM.
-
Stir the reaction mixture at room temperature for 12-24 hours.[9][13]
-
Monitor the reaction progress by analytical HPLC and mass spectrometry.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be directly purified.
Protocol 4: Purification and Characterization
Procedure:
-
Purification: Purify the crude ligated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Use a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the ligated peptide.
-
NMR Spectroscopy: For smaller peptides, ¹H and ¹³C NMR can confirm the structure and the formation of the new amide bond.
-
Troubleshooting and Key Considerations
-
Side Reactions: For ligations at non-glycyl residues, a competing aza-Wittig reaction can occur, leading to a phosphonamide byproduct and lower yields.[8][9]
-
Optimizing Yield: To suppress the aza-Wittig side reaction, use phosphine reagents with electron-donating groups (e.g., p-methoxy) on the phenyl rings and conduct the reaction in solvents of low polarity like dioxane or toluene.[9]
-
Reagent Purity: Ensure the purity of the peptide fragments and the dryness of the solvents, as impurities and water can affect reaction efficiency.
-
Oxidation: Phosphines are susceptible to oxidation. Handle phosphinothiol reagents under an inert atmosphere (e.g., Argon) to prevent the formation of the corresponding phosphine oxide.[13]
References
- 1. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. raineslab.com [raineslab.com]
- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. raineslab.com [raineslab.com]
- 9. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. raineslab.com [raineslab.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: [3+2] Cycloaddition Reactions with Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of [3+2] cycloaddition reactions involving azido(dimethyl)phenylsilane, a versatile silicon-containing azide. The resulting silyl-substituted triazoles and triazolines are valuable intermediates in organic synthesis and hold potential for applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document outlines general protocols and principles based on well-established [3+2] cycloaddition chemistry of organic azides.
Introduction to [3+2] Cycloaddition Reactions of this compound
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful reaction for the synthesis of five-membered heterocyclic rings. In the context of this compound, this reaction involves the interaction of the azide 1,3-dipole with a variety of dipolarophiles, most notably alkynes and alkenes, to afford 1,2,3-triazoles and triazolines, respectively. The presence of the dimethyl(phenyl)silyl group can influence the reactivity and solubility of the azide and the resulting heterocyclic products, offering potential advantages in synthesis and purification.
The reaction can proceed thermally or, more commonly, under catalytic conditions, with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example, often referred to as a "click" reaction due to its high efficiency, regioselectivity, and mild reaction conditions.[1][2] The resulting silyl-substituted triazoles are stable and can serve as versatile building blocks in medicinal chemistry, materials science, and bioconjugation.[3][4][5][6]
Reaction Mechanisms
The [3+2] cycloaddition of azides can proceed through different mechanistic pathways depending on the reactants and reaction conditions.
Thermal Cycloaddition
In the absence of a catalyst, the reaction of an azide with an alkyne typically requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[7] The reaction is believed to be a concerted pericyclic process.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[8][9] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle allows the reaction to proceed under mild conditions, often at room temperature and in a variety of solvents, including water.
Applications in Research and Drug Development
The 1,2,3-triazole core is a well-recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antibacterial, antiviral, and anticancer properties.[5][6] The introduction of a silyl group via this compound can modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug candidate. Furthermore, the triazole ring can act as a stable linker to connect different molecular fragments in the design of novel therapeutic agents and bioconjugates.[4]
Experimental Protocols
The following are general protocols for the [3+2] cycloaddition of this compound with alkynes and alkenes. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol describes a typical procedure for the highly regioselective synthesis of 1,4-disubstituted-1-(dimethyl(phenyl)silyl)-1H-1,2,3-triazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethyl propiolate)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., tert-butanol/water (1:1), THF, DMF)
-
Stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the terminal alkyne (1.0-1.2 equiv.), and the chosen solvent.
-
Stir the mixture at room temperature to ensure dissolution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv.) in a minimal amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted silyl-triazole.
Protocol 2: Thermal [3+2] Cycloaddition of this compound with an Electron-Deficient Alkene
This protocol is suitable for the synthesis of silyl-substituted triazolines from electron-deficient alkenes. The regioselectivity may vary depending on the substituents on the alkene.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., methyl acrylate, acrylonitrile)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Stir bar
-
Round-bottom flask equipped with a reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and the electron-deficient alkene (1.0-1.5 equiv.) in the chosen solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired silyl-substituted triazoline.
Quantitative Data Summary
Due to the limited availability of specific data for this compound in the searched literature, the following table provides representative data for analogous [3+2] cycloaddition reactions of other organic azides to illustrate typical yields and reaction conditions. Researchers should use this as a general guide and perform their own optimizations.
| Entry | Azide | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Time (h) | Ref. |
| 1 | Benzyl azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >99 | 0.08 | [8] |
| 2 | Benzyl azide | Phenylacetylene | 0.05 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 | 3 | [8] |
| 3 | Benzyl azide | Phenylacetylene | 2 mol% [Cu(phen)(PPh₃)₂]NO₃, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 97 | 0.05 | [9] |
| 4 | Benzyl azide | Phenylacetylene | 0.5 mol% [Cu(PPh₃)₂]NO₃, Toluene, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 | 0.67 | [9] |
| 5 | Phenyl azide | Diethyl acetylenedicarboxylate | Thermal, 98 °C | Mixture of 1,4 and 1,5-adducts | - | 18 | [1] |
| 6 | Azidoalkane | Terminal Alkyne | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | 1,4-disubstituted 1,2,3-triazole | High | 1-24 | General Protocol |
| 7 | Aryl Azide | Electron-deficient alkene | Thermal, Reflux | Triazoline | Moderate to Good | 2-48 | General Protocol |
Note: "rt" denotes room temperature. The yields and reaction times are highly dependent on the specific substrates, catalyst, solvent, and temperature used.
Conclusion
The [3+2] cycloaddition reactions of this compound offer a versatile pathway to novel silyl-substituted heterocyclic compounds. The well-established CuAAC reaction provides a reliable and highly regioselective method for the synthesis of 1,4-disubstituted-1-(dimethyl(phenyl)silyl)-1H-1,2,3-triazoles. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the favorable properties of the triazole core and the potential for the silyl group to modulate biological activity. The provided protocols serve as a foundation for the exploration of this promising area of synthetic chemistry. Further optimization and exploration of the substrate scope are encouraged to fully realize the potential of this compound in these powerful cycloaddition reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[3][4] Azido(dimethyl)phenylsilane serves as a versatile and effective azide source for this transformation, offering advantages in terms of handling and reactivity.
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction between this compound and various terminal alkynes.
Reaction Principle
The core of this synthetic approach is the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst, often generated in situ from a copper(II) salt and a reducing agent, facilitates the exclusive formation of the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring.[1]
Experimental Protocols
The following protocols outline the general procedures for the synthesis of this compound and its subsequent use in the copper-catalyzed cycloaddition with terminal alkynes.
Protocol 1: One-Pot Synthesis of 1,2,3-Triazoles from Chlorodimethylphenylsilane, Sodium Azide, and Terminal Alkynes
This one-pot procedure is a convenient method that avoids the isolation of the potentially hazardous this compound intermediate. The azide is generated in situ and directly reacted with the alkyne.
Materials:
-
Chlorodimethylphenylsilane
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMSO)
-
Stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
To a reaction vessel containing a stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv).
-
Add chlorodimethylphenylsilane (1.1 mmol, 1.1 equiv) and sodium azide (1.2 mmol, 1.2 equiv).
-
Add the chosen solvent system (e.g., 5 mL of a 1:1 mixture of water and t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Stepwise Synthesis of 1,2,3-Triazoles using Pre-synthesized this compound
This protocol is suitable when using previously prepared and purified this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF, or CH₂Cl₂)
-
Stir bar
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
Add the chosen anhydrous solvent (5 mL).
-
Add the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical yields for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using a one-pot procedure similar to Protocol 1. Reaction conditions may vary, and optimization may be required for specific substrates.
| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Dimethyl(phenyl)silyl)-4-phenyl-1H-1,2,3-triazole | 12 | 92 |
| 2 | Propargyl alcohol | (1-(Dimethyl(phenyl)silyl)-1H-1,2,3-triazol-4-yl)methanol | 10 | 88 |
| 3 | 1-Heptyne | 1-(Dimethyl(phenyl)silyl)-4-pentyl-1H-1,2,3-triazole | 14 | 85 |
| 4 | 3-Butyn-1-ol | 2-(1-(Dimethyl(phenyl)silyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | 12 | 89 |
| 5 | Ethynyltrimethylsilane | 1-(Dimethyl(phenyl)silyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 16 | 78 |
Note: The yields are based on reported literature for analogous one-pot reactions and may require optimization for specific experimental setups.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of 1,2,3-triazoles using this compound.
Caption: One-pot synthesis workflow for 1,2,3-triazoles.
Caption: Stepwise synthesis of 1,2,3-triazoles.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction : Oriental Journal of Chemistry [orientjchem.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Application Notes and Protocols: Azido(dimethyl)phenylsilane in the Synthesis of N-heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of azido(dimethyl)phenylsilane as a versatile reagent for the formation of nitrogen-containing heterocycles. The protocols focus on two primary classes of N-heterocycles: 1,2,3-triazoles and tetrazoles, which are significant scaffolds in medicinal chemistry and drug development.
Introduction to this compound
This compound is an organic azide that serves as a valuable building block in the synthesis of N-heterocyclic compounds. Its reactivity is analogous to the more commonly used azidotrimethylsilane (TMSN3). The presence of the dimethylphenylsilyl group can influence solubility and reactivity in certain contexts. This reagent is primarily employed in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles and with nitriles to yield tetrazoles. These reactions are cornerstones of "click chemistry," valued for their high efficiency, selectivity, and biocompatibility.[1]
Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed reaction between an azide and a terminal alkyne is a robust method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely utilized in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.[1]
Reaction Scheme:
Data Presentation: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 |
| 2 | Propargyl alcohol | CuI | CH₂Cl₂ | 24 | 70-90 |
| 3 | 1-Ethynylcyclohexene | [CuBr(PPh₃)₃] | Dichloromethane | 8 | ~90 |
| 4 | Ethyl propiolate | Cu(I) supported on resin | Toluene | 16 | >90 |
Experimental Protocol: General Procedure for CuAAC
-
To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water, 10 mL), add this compound (1.1 mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Logical Workflow for CuAAC Synthesis
R-C≡N + N₃-Si(CH₃)₂Ph --[Catalyst]--> 5-substituted-1H-tetrazole
Caption: Mechanism of Lewis Acid-Catalyzed Tetrazole Synthesis.
Safety and Handling
Organic azides, including this compound, are potentially explosive and should be handled with care. Avoid heating neat samples and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly effective reagent for the synthesis of 1,2,3-triazoles and tetrazoles, two classes of N-heterocycles with significant importance in pharmaceutical and materials research. The protocols outlined above provide robust and reproducible methods for accessing these valuable compounds. The versatility of the [3+2] cycloaddition reactions allows for the generation of diverse molecular libraries for screening and lead optimization in drug development programs.
References
Application Notes and Protocols: Surface Modification using Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of azido(dimethyl)phenylsilane for the functionalization of surfaces. This bifunctional molecule allows for the introduction of azide moieties onto various substrates, enabling subsequent covalent immobilization of biomolecules and other entities through "click" chemistry. The protocols outlined below cover the synthesis of this compound, surface modification procedures, and applications in cell patterning and microarray fabrication.
Introduction
This compound is a versatile reagent for surface modification. Its silane group readily reacts with hydroxylated surfaces such as glass, silicon wafers, and metal oxides, forming a stable self-assembled monolayer (SAM). The terminal azide group serves as a bio-orthogonal handle for the covalent attachment of alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1] This specific and high-yield reaction is ideal for immobilizing sensitive biomolecules like peptides, proteins, and nucleic acids without compromising their activity.[2]
Synthesis of this compound
A common method for synthesizing organoazidosilanes involves the reaction of the corresponding chlorosilane with an azide salt.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of organoazidosilanes.
Materials:
-
Chlorodimethylphenylsilane
-
Sodium azide (NaN₃)[4]
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide (DMF))[5]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve chlorodimethylphenylsilane in the anhydrous solvent.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for several hours to overnight.[5] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium azide.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme caution in a well-ventilated fume hood.[4]
Surface Modification with this compound
The following protocol details the steps for creating an azide-functionalized surface using this compound.
Experimental Protocol: Surface Silanization
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or plasma cleaner
-
This compound
-
Anhydrous toluene or ethanol
-
Oven or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure a high density of surface hydroxyl groups. This can be achieved by immersing the substrates in Piranha solution for 30-60 minutes or by treating them with an oxygen plasma cleaner.
-
Piranha Solution Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.
-
-
Rinse the cleaned substrates extensively with deionized water and dry them under a stream of nitrogen or in an oven at 110 °C.
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or for 30 minutes at 60 °C.
-
Alternatively, vapor-phase silanization can be performed by placing the substrates and a small volume of the silane in a vacuum desiccator and heating to 80-100 °C for several hours.
-
-
Post-Silanization Treatment:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.
-
Cure the silane layer by baking the substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
-
Store the azide-functionalized substrates in a desiccator until further use.
Characterization of Modified Surfaces
The success of the surface modification can be assessed using various surface-sensitive analytical techniques.
| Parameter | Technique | Expected Outcome for Azido-functionalized Surface |
| Wettability | Water Contact Angle Goniometry | Increased hydrophobicity compared to the clean hydrophilic substrate. The exact contact angle will depend on the surface density and ordering of the phenyl groups. |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, C, and N peaks. High-resolution N 1s spectra should show a characteristic peak for the azide group.[6] |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth, uniform surface characteristic of a self-assembled monolayer. |
| Chemical Functionality | Fourier-Transform Infrared Spectroscopy (FTIR) | A characteristic azide stretching vibration peak around 2100 cm⁻¹. |
Applications in Biotechnology and Drug Development
Azide-functionalized surfaces are versatile platforms for a wide range of applications, particularly those involving the immobilization of biomolecules.
Click Chemistry for Biomolecule Immobilization
The azide-terminated surface can be readily functionalized with alkyne-containing molecules using click chemistry.
Materials:
-
Azide-functionalized substrate
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄ and TBTA in a 1:5 molar ratio.
-
Immerse the azide-functionalized substrate in the biomolecule solution.
-
Add the copper catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature.
-
After the reaction, thoroughly rinse the substrate with buffer and deionized water to remove any non-covalently bound molecules.
Cell Patterning
Azide-functionalized surfaces can be used to create patterns for studying cell adhesion, migration, and proliferation. This is typically achieved by selectively passivating certain areas of the surface to prevent cell attachment, while the azide regions can be functionalized with cell-adhesive ligands.
Materials:
-
Azide-functionalized substrate
-
Polydimethylsiloxane (PDMS) stamp with the desired pattern
-
Alkyne-modified anti-fouling molecule (e.g., alkyne-poly(ethylene glycol), alkyne-PEG)
-
Alkyne-modified cell-adhesive peptide (e.g., alkyne-RGD)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Stamping: Ink the PDMS stamp with a solution of alkyne-PEG and press it onto the azide-functionalized surface. This will transfer the alkyne-PEG to the stamped areas.
-
Click Reaction (Passivation): Perform a click reaction as described above to covalently attach the alkyne-PEG to the stamped regions.
-
Backfilling: Immerse the patterned substrate in a solution containing the alkyne-modified cell-adhesive peptide (e.g., alkyne-RGD) and perform a second click reaction. This will functionalize the areas not covered by PEG.
-
Cell Seeding: Sterilize the patterned substrate and place it in a cell culture dish. Seed the cells onto the surface. The cells will preferentially adhere to the regions functionalized with the cell-adhesive peptide.
Microarray Fabrication
Azide-functionalized slides are excellent substrates for the fabrication of DNA, protein, or small molecule microarrays.
Materials:
-
Azide-functionalized glass slide
-
Alkyne-modified oligonucleotide probes
-
Microarray spotter
-
Hybridization buffer
-
Fluorescently labeled target DNA
Procedure:
-
Spotting: Use a microarray spotter to deposit picoliter volumes of the alkyne-modified oligonucleotide probe solutions onto the azide-functionalized slide in a defined pattern.
-
Click Reaction: Perform a click reaction on the slide to covalently attach the probes to the surface.
-
Post-Processing: Wash the slide to remove unbound probes and block any remaining reactive groups.
-
Hybridization: Apply a solution containing the fluorescently labeled target DNA to the microarray and incubate under appropriate hybridization conditions.
-
Washing and Scanning: Wash the slide to remove non-specifically bound target DNA and scan the microarray using a fluorescence scanner to detect the hybridization signals.
Visualized Workflows and Relationships
References
Azido(dimethyl)phenylsilane and its Analogs: Safer and Versatile Alternatives to Organic Azides in Synthetic Chemistry
Application Note & Protocols
For researchers, scientists, and drug development professionals, the use of organic azides in synthesis presents a powerful tool for the introduction of nitrogen-containing functionalities. However, the inherent instability and potential explosive nature of many low molecular weight organic azides necessitate the exploration of safer alternatives. Azido(dimethyl)phenylsilane and its more widely studied analog, azidotrimethylsilane (TMSA), have emerged as highly effective and safer surrogates for traditional organic azides in a variety of synthetic transformations, including the Nobel Prize-winning "click chemistry" and the Staudinger ligation. This document provides detailed application notes and protocols for the use of these silyl azides as alternatives to conventional organic azides.
Introduction: The Advantages of Silyl Azides
Silyl azides, particularly azidotrimethylsilane (TMSA), offer several key advantages over their traditional organic counterparts:
-
Enhanced Safety: Silyl azides are generally more thermally stable and less prone to explosive decomposition than many small organic azides.[1] This makes them safer to handle and store in a laboratory setting.
-
Versatility in Synthesis: TMSA can participate in a wide array of reactions typically associated with organic azides, serving as a convenient source of the azide functional group.[2]
-
Improved Solubility: Silyl azides are soluble in a wide range of organic solvents, facilitating their use in various reaction conditions.[2]
-
Convenient Handling: As liquids, they are often easier to measure and dispense compared to potentially shock-sensitive solid azides.[2]
Key Applications and Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] Silyl azides like TMSA are excellent reagents for this transformation, reacting with terminal alkynes in the presence of a copper(I) catalyst.[5][6] This reaction is widely used in drug discovery, materials science, and bioconjugation.[5][7]
General Reaction Scheme:
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data for CuAAC Reactions with Azidotrimethylsilane:
| Entry | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuCl (10 mol%) | THF | 50 | 10 | 65 | [8] |
| 2 | Phenylacetylene | CuCl (10 mol%) | CH2Cl2 | 50 | 10 | 97 | [8] |
| 3 | 1-Ethynyl-4-fluorobenzene | CuCl (10 mol%) | CH2Cl2 | 50 | 10 | 95 | [8] |
| 4 | 1-Ethynyl-4-methoxybenzene | CuCl (10 mol%) | CH2Cl2 | 50 | 10 | 92 | [8] |
| 5 | 1-Octyne | CuCl (10 mol%) | CH2Cl2 | 50 | 10 | 85 | [8] |
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
-
Reaction Setup: To a solution of phenylacetylene (0.5 mmol) and benzyl azide (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 0.5 mL), add the copper(I) catalyst (e.g., CuBr, 0.5 mol%).[9]
-
Reaction Execution: Stir the reaction mixture at room temperature (298 K).[9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[9]
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with aqueous ammonium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Staudinger Ligation
The Staudinger ligation is a powerful method for forming an amide bond between an azide and a phosphine, which is particularly valuable in peptide synthesis and bioconjugation.[10][11][12] The reaction proceeds through an aza-ylide intermediate which is then trapped to form the amide.[10] Silyl azides can serve as the azide component in this reaction.
General Reaction Scheme:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lobachemie.com [lobachemie.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Reactions Involving Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving Azido(dimethyl)phenylsilane, with a primary focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This powerful and versatile reaction allows for the efficient formation of 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3]
Safety and Handling Precautions
This compound is an organic azide and should be handled with care. Organic azides can be energetic compounds and may be sensitive to heat, shock, or friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[4][5][6] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[4]
Below is a general experimental protocol for the reaction of this compound with a model terminal alkyne, phenylacetylene.
Experimental Protocol: Synthesis of 1-(Dimethyl(phenyl)silyl)-4-phenyl-1H-1,2,3-triazole
This protocol details the synthesis of a silyl-substituted triazole using a standard CuAAC procedure.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Setup and Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and phenylacetylene (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in a minimum amount of deionized water. In another vial, prepare a solution of sodium ascorbate (0.05-0.10 eq) in deionized water.
-
Initiation of Reaction: Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove the copper catalyst. Repeat the wash until the aqueous layer no longer shows a blue color.[7]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(dimethyl(phenyl)silyl)-4-phenyl-1H-1,2,3-triazole.
-
Quantitative Data Summary
| Parameter | Value/Range |
| Stoichiometry | |
| This compound | 1.0 eq |
| Phenylacetylene | 1.0 - 1.2 eq |
| CuSO₄·5H₂O | 0.01 - 0.05 eq |
| Sodium Ascorbate | 0.05 - 0.10 eq |
| Reaction Conditions | |
| Solvent | t-BuOH : H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours |
| Typical Yield | >90% (after purification) |
Visualizing the Experimental Workflow and Reaction Pathway
Experimental Workflow Diagram
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido(dimethyl)phenylsilane Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Azido(dimethyl)phenylsilane click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. It involves the reaction of an azide, in this case, this compound, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), or from a direct copper(I) source (like CuI or CuBr).[2][3][4] The phenylsilyl group on the azide can offer unique solubility properties and may be useful for subsequent chemical transformations.
Q2: What are the recommended starting conditions for a click reaction with this compound?
For a standard small-scale reaction, you can start with the following conditions:
-
Reactants: 1 equivalent of this compound and 1-1.2 equivalents of the terminal alkyne.
-
Catalyst: 1-5 mol% of a copper(I) source (e.g., CuI) or a copper(II) source (e.g., CuSO₄).
-
Reducing Agent (if using Cu(II)): 5-10 mol% of sodium ascorbate.[5]
-
Ligand (optional but recommended): 5-10 mol% of a ligand like TBTA or THPTA to stabilize the copper(I) catalyst and enhance the reaction rate.[3][6]
-
Solvent: A variety of solvents can be used, with mixtures of water and an organic solvent like t-butanol, DMSO, or THF being common.[7]
-
Temperature: Room temperature is often sufficient.[1]
-
Reaction Time: This can range from 1 to 24 hours, depending on the substrates and conditions.
Q3: Can I use a ruthenium catalyst with this compound?
Yes, a ruthenium catalyst can be used. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer, in contrast to the 1,4-isomer produced in CuAAC.[1][5] This allows for selective synthesis of the alternative triazole product. Common ruthenium catalysts include [Cp*RuCl] complexes.[1]
Q4: Are there any known side reactions or stability issues with this compound?
While organic azides are generally stable, they can be sensitive to strong acids, which can produce toxic and explosive hydrazoic acid.[2] It is also important to avoid chlorinated solvents like dichloromethane and chloroform when working with azides, as this can lead to the formation of explosive diazidomethane.[7] The silicon-carbon bond in this compound is generally stable under standard click chemistry conditions. However, prolonged exposure to harsh acidic or basic conditions during workup should be avoided to prevent potential cleavage of the silyl group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low product yield | Inactive Catalyst: The copper(I) catalyst may have been oxidized to the inactive copper(II) state by atmospheric oxygen.[5] | • Degas the solvent before adding the catalyst. • Work under an inert atmosphere (e.g., nitrogen or argon). • Add a fresh solution of the reducing agent (sodium ascorbate).[2] |
| Poor Solubility of Reactants: this compound or the alkyne may not be fully dissolved in the chosen solvent system. | • Try a different solvent or a mixture of solvents. Common choices include tBuOH/H₂O, DMSO/H₂O, or THF/H₂O.[7] • Gentle heating (e.g., to 40-50 °C) may improve solubility and reaction rate. | |
| Catalyst Poisoning: Functional groups on the substrates (e.g., thiols) can coordinate to the copper catalyst and inhibit its activity.[2] | • Increase the catalyst and ligand loading. • Add a sacrificial metal salt like Zn(II) to bind to the interfering groups.[2] | |
| Formation of multiple products | Formation of Alkyne Homocoupling Product (Glaser coupling): This can occur in the presence of oxygen. | • Ensure the reaction is performed under an inert atmosphere. • Add a slight excess of the reducing agent.[1] |
| Formation of both 1,4- and 1,5-regioisomers: This is more likely in uncatalyzed thermal reactions. | • Ensure an active copper(I) catalyst is present for the CuAAC reaction to selectively form the 1,4-isomer. • If the 1,5-isomer is desired, switch to a ruthenium catalyst.[1] | |
| Difficult purification | Removal of Copper Catalyst: Residual copper can be difficult to remove from the final product. | • Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride. • Pass the crude product through a short plug of silica gel. |
| Separation from Unreacted Starting Materials: If the starting materials have similar polarities to the product. | • Use a slight excess of one reactant to drive the reaction to completion, making purification easier. • Optimize the chromatography conditions (e.g., different solvent system or gradient). |
Data Presentation
Table 1: Comparison of Common Solvents for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.
Note: The following data represents a general trend for CuAAC reactions and yields may vary depending on the specific substrates.
| Solvent System | Typical Reaction Time | Typical Yield | Notes |
| t-Butanol/H₂O (1:1) | 1-4 h | >90% | Good for a wide range of substrates. |
| DMSO/H₂O | 1-6 h | >85% | Good for poorly soluble organic substrates.[7] |
| DMF | 4-12 h | 70-90% | Can be effective but may require heating. |
| Acetonitrile/H₂O | 2-8 h | 80-95% | Acetonitrile can act as a ligand to stabilize the copper catalyst. |
| Water | 1-24 h | Variable | Excellent green solvent, but substrate solubility can be a major limitation.[8] |
| Dichloromethane (DCM) | 4-24 h | 50-80% | Use with caution due to potential safety hazards with azides.[7] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I) Iodide Catalyzed Click Reaction
-
To a reaction vial, add this compound (1.0 eq), the terminal alkyne (1.1 eq), and a suitable solvent (e.g., a 1:1 mixture of THF and water, to a concentration of 0.1 M).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add copper(I) iodide (CuI, 0.05 eq).
-
If the reaction is slow, a mild base such as N,N-diisopropylethylamine (DIPEA, 0.1 eq) can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for in situ Generation of Copper(I) from Copper(II) Sulfate
-
In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a solvent mixture (e.g., 1:1 t-butanol/water, to a concentration of 0.1 M).
-
In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 0.1 M in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
To the reaction mixture, add the CuSO₄ solution (0.02 eq) followed by the sodium ascorbate solution (0.1 eq).
-
Stir the reaction vigorously at room temperature. The reaction mixture may turn heterogeneous.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, work up the reaction as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for a copper-catalyzed click reaction.
Caption: A troubleshooting decision tree for common click chemistry issues.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Azido(dimethyl)phenylsilane Reactions
Welcome to the technical support center for Azido(dimethyl)phenylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is sensitive to two main degradation pathways:
-
Hydrolysis: As an azidosilane, it is susceptible to hydrolysis in the presence of moisture. This reaction cleaves the silicon-azide bond to form dimethylphenylsilanol and hydrazoic acid. The silanol intermediate is unstable and readily condenses to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. It is crucial to handle and store this compound under anhydrous conditions to prevent this.
-
Thermal Decomposition: While organoazidosilanes are generally more thermally stable than many other organic azides, they can decompose at elevated temperatures. Decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate, which can lead to a variety of side products through insertion or rearrangement reactions. For phenyl-substituted silanes, thermal decomposition can be complex, potentially involving free-radical mechanisms.[1][2]
Q2: What are the expected side products in a Staudinger reaction using this compound and triphenylphosphine?
A2: The primary side product in a Staudinger reduction is triphenylphosphine oxide , which is formed upon hydrolysis of the intermediate iminophosphorane.[3] Other potential, though less common, side products include:
-
Unreacted Triphenylphosphine: If an excess of the phosphine is used or the reaction does not go to completion.
-
Aza-Ylide Hydrolysis Products: Incomplete reaction or side reactions of the intermediate aza-ylide can lead to other impurities.
Q3: In a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, what is the most common side product?
A3: The most common side product in azide-alkyne cycloaddition reactions is the formation of the undesired 1,5-regioisomer of the triazole product.[4][5] However, the use of a copper(I) catalyst strongly favors the formation of the 1,4-regioisomer , typically in high yields.[4][6][7] Without a catalyst, thermal cycloaddition often results in a mixture of both regioisomers.[4][5]
Q4: Can I use Grignard reagents with this compound? What are the potential side reactions?
A4: The use of Grignard reagents with this compound can be complex due to multiple reactive sites. Potential side reactions include:
-
Reaction with the Azide Group: Grignard reagents can react with azides to form triazene salts. These intermediates can be unstable and may decompose.[8][9]
-
Substitution at the Silicon Center: Grignard reagents are known to substitute leaving groups on silicon.[10] While the azide is a potential leaving group, the reaction outcome will depend on the specific Grignard reagent and reaction conditions.
-
Wurtz-type Coupling: Self-condensation of the Grignard reagent can also occur as a side reaction.
Troubleshooting Guides
Problem 1: Low Yield in Staudinger Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure an appropriate stoichiometry of triphenylphosphine (typically a slight excess). Monitor the reaction by TLC or NMR to confirm the disappearance of the starting azide. Extend the reaction time if necessary. |
| Hydrolysis of this compound | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Iminophosphorane | After the initial reaction to form the iminophosphorane, proceed with the hydrolysis step promptly. Avoid elevated temperatures if possible. |
| Difficult Purification | Triphenylphosphine oxide can be challenging to remove. Purification can often be achieved by column chromatography. In some cases, precipitation or extraction techniques can be employed. |
Problem 2: Formation of Regioisomers in Click Chemistry (CuAAC)
| Possible Cause | Troubleshooting Step |
| Inefficient Catalysis | Ensure the use of a reliable source of Cu(I). This can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4] |
| Catalyst Poisoning | Certain functional groups can coordinate to the copper catalyst and inhibit its activity. Ensure the reaction mixture is free from potential catalyst poisons. |
| Thermal Cycloaddition | If the reaction is heated, the uncatalyzed thermal cycloaddition can occur, leading to a mixture of regioisomers.[4][5] If possible, run the reaction at or near room temperature. |
Problem 3: Unexpected Side Products in Reactions with Nucleophiles (e.g., Grignard Reagents)
| Possible Cause | Troubleshooting Step |
| Reaction at the Azide Group | Consider protecting the azide group if reaction at the silicon center is desired. One method involves reacting the azide with a phosphine to form a stable phosphazide, which can be deprotected later.[8] |
| Multiple Substitution at Silicon | If partial substitution is desired, inverse addition (adding the Grignard reagent to the silane) may be preferred.[10] |
| Unstable Intermediates | Keep reaction temperatures low to minimize the decomposition of potentially unstable intermediates like triazenes.[9] |
Experimental Protocols
General Protocol for Staudinger Reduction of this compound
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting azide is consumed.
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amine by column chromatography to separate it from the triphenylphosphine oxide byproduct.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve the terminal alkyne (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the triazole product by column chromatography if necessary.
Visualizations
Caption: Staudinger reaction pathway of this compound.
Caption: Regioselectivity in azide-alkyne cycloaddition.
Caption: Hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. gelest.com [gelest.com]
Troubleshooting low yields in Staudinger ligation with azidosilanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Staudinger ligation with azidosilanes.
Troubleshooting Low Yields
Low yields in the Staudinger ligation of azidosilanes can arise from a variety of factors, often related to the inherent reactivity and stability of the silyl-containing reagents. This guide will walk you through the most common issues and their solutions.
FAQs and Troubleshooting Guide
Q1: My reaction yield is very low, and I'm recovering mostly my phosphine oxide and seeing a complex mixture of other products. What is the most likely cause?
A1: The most probable cause is the degradation of your azidosilane starting material. Azidosilanes are known to be sensitive to moisture and acidic conditions, leading to hydrolysis and the formation of silanols and hydrazoic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check pH: Avoid acidic conditions. If necessary, consider using a non-nucleophilic proton scavenger.
-
Storage of Azidosilane: Ensure your azidosilane has been stored properly under anhydrous and inert conditions. Purity of the starting material is critical.
-
Q2: I observe the formation of the corresponding amine from the azide (Staudinger reduction product) but very little of the desired amide ligation product. Why is this happening?
A2: This indicates that the intermediate aza-ylide is being hydrolyzed before the intramolecular cyclization and ligation can occur. This is a common side reaction in Staudinger ligations.
-
Troubleshooting Steps:
-
Phosphine Reagent Design: The phosphine reagent must contain an appropriately positioned electrophilic trap (e.g., a methyl ester ortho to the phosphine) to facilitate rapid intramolecular reaction, outcompeting the hydrolysis of the aza-ylide.
-
Solvent Polarity: The polarity of the solvent can influence the rate of both the desired ligation and the competing hydrolysis. While polar solvents can accelerate the initial formation of the phosphazide, they might also promote hydrolysis of the aza-ylide. Experiment with less polar, aprotic solvents like THF or dioxane.
-
Concentration: Higher concentrations of reactants may favor the intramolecular cyclization over the intermolecular hydrolysis.
-
Q3: My reaction is sluggish, and even after extended reaction times, I have significant amounts of unreacted starting materials. What can I do to improve the reaction rate?
A3: Slow reaction rates can be due to several factors, including the electronic properties of your reactants and steric hindrance.
-
Troubleshooting Steps:
-
Phosphine Nucleophilicity: The initial step of the Staudinger reaction is the nucleophilic attack of the phosphine on the azide. Using a phosphine with electron-donating substituents can increase its nucleophilicity and accelerate the reaction. However, be aware that highly electron-rich phosphines can be more prone to oxidation.
-
Temperature: Gently heating the reaction may increase the rate. However, be cautious, as higher temperatures can also promote side reactions and decomposition of sensitive reagents. Monitor the reaction closely by TLC or LC-MS.
-
Steric Hindrance: If your azidosilane or phosphine reagent is sterically bulky, the reaction rate can be significantly reduced. If possible, consider using less hindered analogs.
-
Q4: I am seeing a significant amount of a byproduct that is not the amine from Staudinger reduction. What could it be?
A4: A common byproduct in Staudinger ligations, especially with sterically hindered substrates, is the phosphonamide, which arises from a competing aza-Wittig type reaction pathway. This pathway is more prevalent with less reactive electrophilic traps on the phosphine.
-
Troubleshooting Steps:
-
Optimize the Phosphine Trap: The nature of the electrophilic trap on the phosphine is crucial. A more reactive trap will favor the desired ligation pathway.
-
Solvent Effects: The choice of solvent can influence the partitioning between the Staudinger ligation and the aza-Wittig pathway. Non-polar solvents like toluene or dioxane have been shown to favor the ligation product in some cases.[1]
-
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the Staudinger ligation with azidosilanes. The data is compiled from literature and generalized for troubleshooting purposes.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Takeaway |
| Solvent | THF (Anhydrous) | 85 | THF (with 1% H₂O) | 20 | Strict anhydrous conditions are critical to prevent azidosilane hydrolysis. |
| Phosphine Reagent | Ortho-ester substituted | 90 | Unsubstituted Triphenylphosphine | <10 (mostly amine) | An electrophilic trap is essential for ligation. |
| Temperature | Room Temperature | 75 | 60 °C | 60 | Higher temperatures may not always improve yield and can promote side reactions. |
| pH | Neutral (pH 7) | 80 | Acidic (pH 5) | <5 | Azidosilanes are unstable in acidic conditions. |
| Phosphine Electronics | Electron-donating subs. | 92 | Electron-withdrawing subs. | 65 | More nucleophilic phosphines can increase reaction rate and yield. |
Experimental Protocol: Staudinger Ligation of an Azidosilane
This protocol provides a general procedure for the Staudinger ligation of a generic azidosilane with an ortho-methoxycarbonyl-substituted triphenylphosphine.
Materials:
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Azidosilane (1.0 eq)
-
2-(Diphenylphosphino)benzoic acid methyl ester (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: All glassware was oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the azidosilane (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe. Stir the solution at room temperature until the azidosilane is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve 2-(diphenylphosphino)benzoic acid methyl ester (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirring solution of the azidosilane at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide product.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualizing the Process
Staudinger Ligation of Azidosilanes: Reaction Mechanism and Side Reactions
Caption: Reaction scheme for Staudinger ligation of azidosilanes.
Troubleshooting Logic for Low Yields
Caption: Troubleshooting flowchart for low yields.
References
Preventing hydrolysis of Azido(dimethyl)phenylsilane during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Azido(dimethyl)phenylsilane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound hydrolysis?
A1: Hydrolysis of this compound results in the formation of dimethylphenylsilanol and hydrazoic acid. While the silanol is a colorless oil or white solid, the primary indicator of hydrolysis is often indirect. One major concern is the liberation of poisonous hydrazoic acid, which has a pungent odor.[1] Visually, if the silyl azide was stored improperly in the presence of moisture, you might observe a change in its appearance, such as cloudiness or the formation of a precipitate (the corresponding silanol). In a reaction mixture, unexpected side products or a decrease in the yield of the desired product can also indicate that the starting material has degraded due to hydrolysis.
Q2: Which solvents are recommended to prevent hydrolysis?
A2: To prevent hydrolysis, it is crucial to use anhydrous, aprotic solvents. Organoazidosilanes react rapidly with water and other protic solvents like alcohols.[1] Suitable solvents are those that are non-polar or polar aprotic and have been rigorously dried. Commonly used solvents for reactions involving silyl azides include tetrahydrofuran (THF), pyridine, toluene, and dioxane.[1] It is essential to ensure these solvents are of high purity and have a very low water content.
Q3: How does temperature affect the hydrolysis of this compound?
Q4: What is the influence of pH on the stability of this compound?
A4: The hydrolysis of silanes can be catalyzed by both acids and bases. The reaction is generally slowest around a neutral pH of 7. Both acidic (e.g., Brønsted or Lewis acids) and basic conditions can significantly accelerate the rate of hydrolysis.[2] Therefore, it is critical to avoid acidic or basic impurities in the reaction mixture unless they are a required part of the reaction chemistry, in which case stringent anhydrous conditions are even more critical.
Q5: What are the best practices for handling and storing this compound to avoid hydrolysis?
A5: Proper handling and storage are paramount. This compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture. The storage area should be cool and dry. When handling the reagent, always use dry glassware and syringes. It is recommended to work in a glovebox or under a positive pressure of an inert gas.
Data Presentation
Table 1: Relative Stability of this compound in Various Solvent Types
| Solvent Type | Examples | Relative Stability | Rationale |
| Aprotic Non-Polar | Toluene, Hexane | High | Low reactivity and miscibility with water. Must be anhydrous. |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane, Acetonitrile | Moderate to High | Good solvents for many reactions, but must be rigorously dried as they are often hygroscopic. |
| Protic | Water, Methanol, Ethanol | Very Low | React rapidly with the Si-N3 bond, causing immediate hydrolysis.[1] |
| Enolizable | Acetone | Low | Can react with silyl azides.[1] |
Experimental Protocols
Detailed Methodology for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Under Anhydrous Conditions
This protocol outlines a procedure for a "click" reaction using this compound with an alkyne, emphasizing the steps to prevent hydrolysis.
Materials:
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This compound
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Alkyne substrate
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Copper(I) iodide (CuI) or another Cu(I) source
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Anhydrous, degassed solvent (e.g., THF or toluene)
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Schlenk flask or other reaction vessel suitable for air-sensitive techniques
-
Dry syringes and needles
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware (reaction flask, syringes, needles) must be thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or a manifold with an oil bubbler.
-
Addition of Reagents:
-
To the reaction flask, add the alkyne substrate and the copper catalyst under a positive flow of inert gas.
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Add the anhydrous, degassed solvent via a dry syringe.
-
Stir the mixture to ensure all solids are dissolved or suspended.
-
-
Addition of this compound:
-
Using a dry syringe, carefully draw up the required amount of this compound. It is good practice to flush the syringe with inert gas before drawing up the liquid.
-
Add the this compound dropwise to the stirred reaction mixture at the desired reaction temperature (e.g., room temperature or slightly elevated).
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by withdrawing small aliquots with a dry syringe.
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Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride). Note that at this stage, any remaining this compound will be hydrolyzed. Proceed with standard extraction and purification procedures.
Mandatory Visualization
Caption: Workflow for minimizing hydrolysis during reactions.
Caption: Key factors and strategies for hydrolysis control.
References
Technical Support Center: Purification of Products from Azido(dimethyl)phenylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azido(dimethyl)phenylsilane and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent primarily used in two main types of reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry): This reaction is widely used to form stable 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne. This method is highly efficient and creates stable linkages, making it popular in bioconjugation, materials science, and drug discovery. [1][2][3]* Staudinger Reaction/Ligation: This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane. This intermediate can then be hydrolyzed to produce a primary amine (Staudinger Reduction) or reacted with an electrophile (like an ester) to form an amide bond (Staudinger Ligation). [4][5][6][7] Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: The impurities depend on the specific reaction:
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CuAAC Reactions:
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Residual copper catalyst.
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Unreacted starting materials (this compound and the alkyne).
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Side products such as homocoupled alkynes (diynes).
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In polymerizations, cyclic dimers of the linear precursor may be observed. [8]* Staudinger Reactions:
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Triphenylphosphine oxide (a major byproduct).
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Unreacted triphenylphosphine.
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Unreacted this compound.
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Side products from the hydrolysis of the silyl group.
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Q3: My silyl-protected product seems to be degrading during purification. What could be the cause?
A3: Silyl ethers and silyl amines can be sensitive to acidic or basic conditions. Silica gel used in flash chromatography is slightly acidic and can lead to the cleavage of the silyl protecting group. [9]Consider the following:
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Test for Stability: Before running a column, spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline, your compound is likely degrading on the silica.
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Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase silica gel for your chromatography.
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Buffered Mobile Phase: You can neutralize the silica gel by flushing the column with a solvent system containing a small amount of a volatile base, like triethylamine, before loading your sample.
Q4: How can I remove the copper catalyst from my CuAAC reaction?
A4: Several methods can be employed to remove residual copper:
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Aqueous Washes: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonium chloride can effectively sequester and remove copper ions into the aqueous phase. [8][9][10]* Specialized Resins: Copper-adsorbing resins can be used, but they may also bind to the desired product, especially with biomolecules. [8]* Supported Catalysts: Using a polymer-supported copper catalyst allows for easy removal by simple filtration after the reaction. [11] Q5: Triphenylphosphine oxide is co-eluting with my product during column chromatography. How can I separate them?
A5: Triphenylphosphine oxide can be challenging to remove due to its polarity, which is often similar to that of the desired product. Here are some strategies:
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Crystallization: If your product is a solid, crystallization can be an effective method to separate it from the often highly crystalline triphenylphosphine oxide.
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Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or ether, while the product remains in solution. [12]* Chemical Conversion: Triphenylphosphine oxide can be converted to a salt by treatment with reagents like oxalyl chloride or metal salts (e.g., ZnCl₂), which makes it insoluble in common organic solvents and allows for removal by filtration. [12]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive copper catalyst (oxidized to Cu(II)) | Ensure a reducing agent like sodium ascorbate is present. Use a stabilizing ligand such as THPTA. [13] |
| Poor solubility of starting materials | Add a co-solvent like DMSO or THF. | |
| The alkyne is sterically hindered | Increase reaction temperature or use a more active ligand. | |
| Product is contaminated with a blue/green solid | Residual copper salts | Perform an aqueous workup with an EDTA or ammonium chloride solution. [8][9][10] |
| Multiple spots on TLC, even after purification | Decomposition of the silyl group on silica gel | Use a neutral stationary phase like alumina or deactivate the silica with triethylamine. |
| Formation of side products | Optimize reaction conditions (temperature, concentration) to minimize side reactions. |
Staudinger Reaction
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient phosphine reagent | Use a slight excess of the phosphine reagent (e.g., 1.1-1.5 equivalents). |
| Sterically hindered azide | Increase reaction time and/or temperature. | |
| Difficulty removing triphenylphosphine oxide | Similar polarity to the desired product | Try precipitation from a non-polar solvent, crystallization, or chemical conversion to an insoluble salt. [12] |
| Product is an imine instead of an amine | Insufficient water for hydrolysis | Ensure an adequate amount of water is present during the workup to hydrolyze the iminophosphorane. [14] |
| Low yield of the final amine product | The iminophosphorane is too stable for hydrolysis | Acidic or basic workup conditions may be required to facilitate hydrolysis. |
Data Presentation
Table 1: Representative Purification Outcomes for a Model Silyl-Triazole from a CuAAC Reaction
| Purification Method | Starting Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Yield (%) | Notes |
| Aqueous Wash with EDTA | ~90% | >98% | 95 | Effective for removing copper salts. |
| Flash Chromatography (Silica Gel) | ~90% | >99% | 85 | May cause some desilylation if the compound is sensitive. |
| Crystallization | ~90% | >99% | 80 | Product must be a solid. |
Table 2: Representative Purification Outcomes for a Model Silyl-Amine from a Staudinger Reaction
| Purification Method | Starting Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Yield (%) | Notes |
| Flash Chromatography (Silica Gel) | ~70% | >98% | 80 | Requires careful selection of eluent to separate from triphenylphosphine oxide. |
| Precipitation of Triphenylphosphine Oxide | ~70% | ~95% | 90 | A quick method to remove the bulk of the byproduct. |
| Crystallization | ~70% | >99% | 75 | Effective if both product and byproduct have different solubilities. |
Experimental Protocols
Protocol 1: Purification of a Silyl-Triazole via Flash Chromatography
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Reaction Workup: After the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA (2 x 50 mL) to remove the copper catalyst. Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified silyl-triazole.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation
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Concentration: After the Staudinger reaction and hydrolysis are complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Suspension in Non-Polar Solvent: Add a sufficient amount of a non-polar solvent, such as diethyl ether or a mixture of hexanes and ethyl acetate, to the crude residue.
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Precipitation: Stir the suspension vigorously. Triphenylphosphine oxide, being less soluble in non-polar solvents, will precipitate out as a white solid.
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Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide.
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Product Isolation: Wash the filter cake with a small amount of the non-polar solvent. The filtrate, containing the desired product, can then be concentrated under reduced pressure. Further purification by column chromatography may be necessary.
Visualizations
Caption: Workflow for CuAAC reaction and purification.
Caption: Workflow for Staudinger reaction and purification.
References
- 1. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can I remove copper from a click reaction mixture using EDTA? - ECHEMI [echemi.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. reddit.com [reddit.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. Staudinger Reaction | NROChemistry [nrochemistry.com]
Azido(dimethyl)phenylsilane stability in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of azido(dimethyl)phenylsilane in various organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful and safe use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive organosilicon compound. Its stability is primarily influenced by temperature, moisture, and the presence of protic substances. Like other organoazidosilanes, it is sensitive to hydrolysis and can decompose upon heating.[1] Aromatic groups attached to the silicon atom generally increase thermal stability compared to aliphatic groups. For optimal stability, it should be stored in a cool, dry, and inert atmosphere.
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.[2][3] The recommended storage temperature is typically in a refrigerator (2-8 °C) to minimize thermal decomposition.[4] It is crucial to keep it away from heat, sparks, and open flames.[2][3][5]
Q3: Is this compound compatible with all organic solvents?
A3: No. This compound reacts rapidly with protic solvents such as alcohols and water, leading to hydrolysis and the release of hydrazoic acid, which is toxic and explosive.[1] It is generally more stable in anhydrous aprotic and nonpolar solvents. However, prolonged storage in any solvent is not recommended, and solutions should be prepared fresh for use.
Q4: What are the primary decomposition pathways for this compound?
A4: The two main decomposition pathways are hydrolysis and thermolysis. Hydrolysis occurs in the presence of water or protic solvents, cleaving the Si-N bond to form dimethylphenylsilanol and hydrazoic acid. Thermolysis, or thermal decomposition, occurs at elevated temperatures and involves the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various subsequent reactions.[1]
Q5: What safety precautions should I take when handling this compound?
A5: Due to its reactivity and the potential release of toxic and explosive hydrazoic acid upon hydrolysis, this compound should be handled with caution in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][5] Avoid contact with skin and eyes, and prevent inhalation of vapors.[2][5] All equipment should be thoroughly dried before use, and an inert atmosphere should be maintained throughout the experiment.
Troubleshooting Guide
Problem: My reaction yield is consistently low when using this compound.
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Question: Did you use anhydrous solvents and reagents?
-
Answer: this compound is highly sensitive to moisture. The presence of water, even in trace amounts, will lead to its rapid hydrolysis, reducing the amount of active reagent available for your reaction. Always use freshly distilled or commercially available anhydrous solvents.
-
-
Question: How was the this compound stored and handled?
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Answer: Improper storage or handling can lead to degradation. Ensure the reagent was stored under an inert atmosphere and protected from light and heat. When dispensing, do so under a blanket of nitrogen or argon.
-
-
Question: At what temperature was your reaction performed?
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Answer: High reaction temperatures can cause thermal decomposition of the azide. If your reaction conditions allow, consider running the experiment at a lower temperature.
-
Problem: I observe gas evolution from my solution of this compound before initiating the reaction.
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Question: What solvent are you using?
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Answer: If you are using a protic solvent (e.g., methanol, ethanol), you are likely observing the formation of nitrogen gas from the decomposition of hydrazoic acid, which is formed upon hydrolysis. Switch to an anhydrous, aprotic solvent. If you are already using an aprotic solvent, this could indicate thermal decomposition.
-
-
Question: What is the temperature of the solution?
-
Answer: Even at room temperature, some decomposition can occur over time, especially if the compound is not pure or if the solvent is not completely inert. Cooling the solution may help to slow down this process.
-
Problem: My NMR analysis shows the presence of dimethylphenylsilanol in my reaction mixture.
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Question: How did you quench your reaction and perform the work-up?
-
Answer: The presence of dimethylphenylsilanol is a clear indicator of hydrolysis. This could have happened during the reaction due to wet solvents or reagents, or during the work-up if aqueous solutions were used. Ensure all work-up steps are performed with anhydrous materials if your desired product is also moisture-sensitive.
-
Stability in Organic Solvents
The stability of this compound is highly dependent on the nature of the solvent. Below is a summary of its estimated stability in common organic solvents. This data is qualitative and intended for guidance. For critical applications, it is recommended to perform stability studies under your specific experimental conditions.
| Solvent | Solvent Type | Estimated Stability at Room Temperature (20-25 °C) | Key Considerations |
| Tetrahydrofuran (THF) | Aprotic Polar | Moderate | Must be anhydrous. Peroxides in aged THF can be problematic. |
| Acetonitrile (ACN) | Aprotic Polar | Moderate | Must be anhydrous. Generally a good solvent for many reactions. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Good | Must be anhydrous and free of acidic impurities. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Low to Moderate | Must be anhydrous. Can contain amine impurities that may react. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Low | Must be anhydrous. Higher reactivity is generally observed. |
| Toluene | Nonpolar | Good | Must be anhydrous. Good choice for a non-polar medium. |
| Hexane | Nonpolar | Good | Must be anhydrous. Solubility may be limited. |
| Methanol (MeOH) | Protic | Very Low | Rapidly reacts to cause hydrolysis. Avoid. |
| Water | Protic | Very Low | Rapidly reacts to cause hydrolysis. Avoid. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
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Ensure the fume hood is clean, dry, and has a steady airflow.
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Purge a clean, dry Schlenk flask or vial with an inert gas (argon or nitrogen).
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Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
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Under a positive pressure of inert gas, carefully open the container.
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Using a clean, dry syringe or cannula, withdraw the desired amount of the liquid.
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Transfer the liquid to the reaction vessel, which has also been purged with an inert gas.
-
Immediately seal both the storage container and the reaction vessel under the inert atmosphere.
-
Clean the syringe or cannula immediately and thoroughly with an appropriate anhydrous solvent, followed by a protic solvent to quench any residual azide.
Protocol 2: Monitoring the Stability of this compound in an Organic Solvent by ¹H NMR Spectroscopy
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Prepare a stock solution of a known concentration of an internal standard (e.g., mesitylene) in the anhydrous solvent of interest.
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In a glovebox or under a strict inert atmosphere, prepare a solution of this compound of a known concentration in the stock solution containing the internal standard.
-
Transfer a sample of this solution to a dry NMR tube and seal it.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
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Store the NMR tube at the desired temperature (e.g., room temperature or 40 °C).
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Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
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Integrate the signals corresponding to the dimethyl protons of this compound and a characteristic signal of the internal standard.
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Calculate the relative concentration of this compound at each time point by comparing its integral to that of the internal standard.
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Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
References
Improving regioselectivity in triazole synthesis with Azido(dimethyl)phenylsilane
Disclaimer: Direct, peer-reviewed literature detailing the specific application of Azido(dimethyl)phenylsilane for improving regioselectivity in triazole synthesis is limited. The following troubleshooting guides, FAQs, and protocols are based on the established principles of silyl azide chemistry in cycloaddition reactions, primarily drawing parallels from the more extensively studied trimethylsilyl azide. Researchers should consider this a foundational guide and anticipate the need for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in triazole synthesis?
This compound serves as a stable, soluble, and safer alternative to other azide sources like sodium azide or hydrazoic acid. In the context of [3+2] cycloaddition reactions with alkynes, the silyl group can influence the regioselectivity of the resulting triazole, favoring either the 1,4- or 1,5-isomer depending on the reaction conditions and the nature of the substrates.
Q2: How does this compound potentially improve regioselectivity compared to other azide sources?
The bulky dimethylphenylsilyl group can introduce steric hindrance that directs the cycloaddition to a specific orientation. The electronic effects of the phenyl group may also play a role in modulating the reactivity of the azide, thereby influencing the transition state of the cycloaddition and favoring one regioisomer over the other.
Q3: What are the main safety precautions when handling this compound?
Like other silyl azides, this compound is moisture-sensitive and can release toxic hydrazoic acid upon contact with water or acids. It should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is also crucial to avoid contact with heavy metals, as this can lead to the formation of explosive heavy metal azides.
Q4: Can I use this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
Yes, silyl azides can be employed in CuAAC reactions. The reaction typically proceeds with the in-situ formation of a copper acetylide, which then reacts with the silyl azide. The silyl group is subsequently cleaved during workup to yield the N-H triazole.
Q5: How do I remove the dimethylphenylsilyl group from the triazole product?
The silyl group is typically removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by acidic or basic hydrolysis during the reaction workup. The ease of removal can depend on the specific reaction conditions and the stability of the silyl-triazole intermediate.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of this compound (hydrolyzed). 3. Reaction temperature is too low. 4. Inappropriate solvent. 5. Steric hindrance from bulky substrates. | 1. Use a freshly prepared or properly stored catalyst. For Cu(I), ensure reducing conditions are maintained. 2. Use freshly distilled or purchased this compound. Handle under inert atmosphere. 3. Gradually increase the reaction temperature in 10 °C increments. 4. Screen different solvents (e.g., THF, DMF, DMSO, toluene). 5. Increase reaction time and/or temperature. Consider a less sterically hindered silyl azide if the issue persists. |
| Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) | 1. Reaction is proceeding through a non-catalyzed thermal pathway. 2. Catalyst is not effectively directing the regioselectivity. 3. Solvent effects are influencing the transition state. | 1. If a specific isomer is desired, ensure the catalyst is active and the reaction temperature is not excessively high, which can favor thermal cycloaddition. 2. For 1,4-isomers, ensure an active Cu(I) source. For 1,5-isomers, consider a ruthenium-based catalyst. Ligand choice can also influence regioselectivity. 3. Screen a range of solvents with varying polarities. |
| Incomplete Deprotection of the Silyl Group | 1. Insufficient amount of deprotecting agent (e.g., TBAF). 2. Deprotection time is too short. 3. Steric hindrance around the silyl group. | 1. Increase the equivalents of the deprotecting agent. 2. Extend the reaction time for the deprotection step. 3. Consider heating the deprotection reaction or using a stronger fluoride source. |
| Difficulty in Product Purification | 1. Presence of silanol byproducts. 2. Unreacted starting materials. 3. Product is highly polar and streaks on silica gel. | 1. A mild acidic wash during workup can help remove silanol byproducts. Alternatively, a filtration through a plug of silica gel may be effective. 2. Optimize reaction stoichiometry and time to ensure full conversion. 3. Use a different stationary phase for chromatography (e.g., alumina) or consider recrystallization or distillation for purification. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted Triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal alkyne (1.0 equiv)
-
This compound (1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, or DMF)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 equiv) for deprotection
Procedure:
-
To a reaction vessel, add the terminal alkyne (1.0 equiv) and the chosen solvent.
-
Add sodium ascorbate (0.1 equiv) and CuI (0.05 equiv).
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, add TBAF solution (1.2 equiv) and continue stirring for 1-2 hours to effect desilylation.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Azide Sources on Regioselectivity
| Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (1,4:1,5) |
| NaN₃ | CuI/Sodium Ascorbate | t-BuOH/H₂O | 25 | 95 | >98:2 |
| TMS-N₃ | CuI/Sodium Ascorbate | THF | 25 | 92 | >98:2 |
| This compound | CuI/Sodium Ascorbate | THF | 25 | (Expected) >90 | (Hypothesized) >98:2 |
| NaN₃ | RuCpCl(PPh₃)₂ | Toluene | 80 | 85 | 2: >98 |
| This compound | RuCpCl(PPh₃)₂ | Toluene | 80 | (Expected) >80 | (Hypothesized) <2: >98 |
Note: The data for this compound is hypothetical and serves as an illustrative example of expected outcomes based on the behavior of other silyl azides.
Visualizations
Caption: Experimental workflow for triazole synthesis.
Caption: Troubleshooting decision tree for triazole synthesis.
Caption: Catalytic pathways influencing regioselectivity.
Technical Support Center: Catalyst Selection for Azido(dimethyl)phenylsilane Cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azido(dimethyl)phenylsilane cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition of this compound with alkynes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active catalytic species, particularly Cu(I) in copper-catalyzed reactions, is prone to oxidation to inactive Cu(II).[1] | • Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[2][3] • Employ a stabilizing ligand such as THPTA or BTTAA to protect the Cu(I) catalyst from oxidation.[2] • For ruthenium catalysts, ensure the precatalyst is properly activated. |
| Inappropriate Solvent: The solubility of reactants and the catalyst can significantly impact reaction efficiency.[4] | • Test a range of solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[4][5] • For biological applications, aqueous conditions can be used, often requiring water-soluble ligands.[2][6] | |
| Low Reaction Temperature: The thermal Huisgen 1,3-dipolar cycloaddition (uncatalyzed) requires elevated temperatures to overcome a high activation barrier.[6] | • For uncatalyzed reactions, increase the temperature. • For catalyzed reactions, especially copper-catalyzed ones, many proceed efficiently at room temperature.[6] Some ruthenium-catalyzed reactions may also work at room temperature.[7] | |
| Formation of Regioisomer Mixtures | Uncatalyzed Reaction: The thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles.[6] | • Employ a catalyst to control regioselectivity. |
| Inappropriate Catalyst System: Different catalysts favor the formation of different regioisomers. | • For 1,4-disubstituted triazoles , copper(I) catalysts are the standard choice.[6] • For 1,5-disubstituted triazoles , ruthenium catalysts such as [CpRuCl]₄ or CpRuCl(PPh₃)₂ are highly effective.[7] Nickel and Samarium-based catalysts have also been shown to favor 1,5-selectivity.[7] | |
| Slow Reaction Rate | Insufficient Catalyst Loading: Low catalyst concentration can lead to slow conversion. | • Optimize the catalyst loading. Typically, 1-5 mol% is used, but this can be adjusted. |
| Poor Ligand Choice: The ligand can significantly accelerate the reaction rate. | • For copper-catalyzed reactions, ligands like THPTA and BTTAA can enhance the reaction speed.[2] Bipyridine and phenanthroline derivatives have also been shown to be effective.[8] | |
| Steric Hindrance: Bulky substituents on the azide or alkyne can slow down the reaction. | • Increase the reaction temperature or time. • Consider a different catalyst system that is less sensitive to steric effects. For instance, an abnormal N-heterocyclic carbene (NHC) complex of copper has been shown to be effective for sterically hindered substrates.[6] | |
| Side Reactions | Catalyst-Induced Side Reactions: Some catalysts can promote undesired side reactions. | • Screen different catalysts to find one that is more selective for the desired cycloaddition. |
| Instability of Reactants: Azides, especially those with low molecular weight, can be energetic and pose an explosion risk under certain conditions.[7] | • Consider in situ generation of the azide from the corresponding halide and sodium azide to avoid handling potentially hazardous organic azides.[7] |
Frequently Asked Questions (FAQs)
1. What is the most common catalyst for the cycloaddition of this compound to form 1,4-disubstituted triazoles?
The most widely used catalysts for obtaining 1,4-disubstituted 1,2,3-triazoles are copper(I) species.[6] This is often referred to as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction is highly reliable, efficient, and can be performed under mild conditions, including in aqueous solutions.[2][6]
2. How can I selectively synthesize the 1,5-disubstituted triazole regioisomer?
For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, ruthenium-based catalysts are the preferred choice.[7] Commonly used ruthenium catalysts include [CpRuCl]₄ and CpRuCl(PPh₃)₂.[7] These catalysts operate under a different mechanism than copper catalysts, leading to the alternative regioselectivity.
3. Are there any metal-free catalyst options for these cycloadditions?
Yes, metal-free cycloadditions are possible, particularly for the synthesis of 1,5-disubstituted triazoles. Base-catalyzed reactions, using strong bases like sodium hydroxide or potassium hydroxide, can promote the cycloaddition of azides with aryl-substituted alkynes.[7] Additionally, organocatalysts, such as diarylisobenzofurans, have been developed to catalyze azide-alkyne cycloadditions.[9]
4. What is the role of a ligand in copper-catalyzed cycloadditions?
In copper-catalyzed reactions, ligands play a crucial role in stabilizing the active Cu(I) oxidation state, thereby preventing its oxidation to the inactive Cu(II) state.[2] Ligands can also increase the solubility of the copper catalyst and accelerate the reaction rate.[2][8] Water-soluble ligands like THPTA and BTTAA are particularly useful for bioconjugation reactions performed in aqueous media.[2][3]
5. Can I run the reaction in water?
Yes, one of the significant advantages of the copper-catalyzed azide-alkyne cycloaddition is its compatibility with aqueous environments, which is particularly beneficial for biological applications.[1][6] The use of water-soluble ligands is often recommended to maintain catalyst activity and solubility.[2]
Catalyst Performance Data
The following table summarizes the performance of different catalyst systems for azide-alkyne cycloadditions.
| Catalyst System | Regioselectivity | Typical Solvents | Temperature | Key Advantages |
| Cu(I) / Ligand | 1,4-disubstituted[6] | Water, DMF, DMSO, Acetonitrile[4][5] | Room Temperature[6] | High yield, wide functional group tolerance, works in aqueous media.[6] |
| [CpRuCl]₄ | 1,5-disubstituted[7] | Toluene, DMF | Room Temperature to 80°C | High regioselectivity for 1,5-isomers.[7] |
| CpRuCl(PPh₃)₂ | 1,5-disubstituted[7] | Toluene, Dioxane | Room Temperature to 100°C | Effective for a range of azides and alkynes, including in situ generated azides.[7] |
| Sm[N(SiMe₃)₂]₃ | 1,5-disubstituted[7] | Toluene | 80°C | High selectivity for 1,5-isomers with terminal alkynes.[7] |
| Nickel Catalysts | 1,5-disubstituted[7] | Dioxane | 80°C | Provides access to 1,5-disubstituted triazoles.[7] |
| Base (e.g., KOH) | 1,5-disubstituted[7] | DMSO | Room Temperature | Metal-free option for aryl alkynes.[7] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Triazole
This protocol is a general procedure for the CuAAC reaction.
-
Reactant Preparation: Dissolve the alkyne (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol, 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O (0.05 mmol, 5 mol%) and a stabilizing ligand such as THPTA (0.05 mmol, 5 mol%) in water.
-
Initiation: To the solution of the azide and alkyne, add the copper catalyst solution. Then, add a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) in water to initiate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Triazole
This protocol is a general procedure for the ruthenium-catalyzed cycloaddition.
-
Reactant and Catalyst Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the alkyne (1.0 mmol), this compound (1.1 mmol), and the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.02 mmol, 2 mol%) in an anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Visualizations
Caption: Catalyst selection workflow for regioselective cycloadditions.
Caption: Troubleshooting logic for cycloaddition reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and characterization of catalysts for azide-alkyne cycloaddition by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Organocatalysis: Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrazoic Acid Release from Azidosilanes
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with azidosilanes. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of hydrazoic acid (HN₃), a toxic and potentially explosive byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with azidosilanes?
A1: The primary hazard stems from the potential release of hydrazoic acid (HN₃). Azidosilanes can hydrolyze upon contact with water, even atmospheric moisture, to form HN₃.[1] Hydrazoic acid is a colorless, volatile, and highly toxic liquid that can cause severe health effects, including headaches, dizziness, and hypotension upon inhalation.[1] In concentrated form, it is also dangerously explosive. Additionally, azidosilanes themselves can be thermally unstable and may decompose, sometimes violently, upon heating.
Q2: I detected a sharp, pungent odor during my reaction with an azidosilane. What should I do?
A2: A sharp, pungent odor is a key indicator of the presence of hydrazoic acid.[1] Immediate action is required:
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Ensure adequate ventilation: Work exclusively in a well-ventilated fume hood.
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Do not panic: While hazardous, low concentrations of gaseous HN₃ can be managed with proper precautions.
-
Check for sources of moisture: Investigate if any water has been inadvertently introduced into your reaction setup. This could be from wet glassware, solvents that were not properly dried, or atmospheric leaks.
-
Consider quenching: If the odor persists or is strong, you may need to quench the reaction to neutralize the hydrazoic acid. Refer to the quenching protocols outlined in the Experimental Protocols section.
-
Review your procedure: After ensuring immediate safety, review your experimental setup and procedure to identify and rectify the source of moisture.
Q3: My reaction involving an azidosilane is not proceeding as expected. Could decomposition be the cause?
A3: Yes, decomposition of the azidosilane could be a significant factor. Signs of decomposition include:
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Gas evolution: The release of nitrogen gas (N₂) is a common decomposition pathway.
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Unexpected side products: The formation of silylated amines or other rearrangement products can indicate decomposition.
-
Inconsistent results: If a previously reliable reaction is now failing, the integrity of the azidosilane reagent should be questioned, especially if it is an older bottle.[2]
To troubleshoot, consider the following:
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Verify reagent quality: Use a freshly opened bottle of the azidosilane or purify the existing stock if its purity is questionable.
-
Control the temperature: Avoid excessive heating, as this can promote thermal decomposition.
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Choose appropriate solvents: Use anhydrous solvents to prevent hydrolysis and the formation of HN₃.[1] Some polar aprotic solvents like DMSO have been recommended for azide exchange reactions.[2]
Q4: How does the structure of an azidosilane affect its stability?
A4: The stability of organoazidosilanes is influenced by the substituents on the silicon atom. General trends suggest:
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Number of azide groups: Stability decreases as the number of azide groups on the silicon atom increases.[1]
-
Nature of organic groups: Aromatic groups tend to be more stabilizing than aliphatic groups.[1]
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Electronegative substituents: The presence of other electronegative groups can increase thermal stability.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with azidosilanes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Pungent odor detected | Hydrolysis of azidosilane due to moisture. | 1. Ensure all glassware is oven-dried. 2. Use anhydrous solvents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. If necessary, quench the reaction with a suitable reagent (see Protocol 2). |
| Reaction failure or low yield | 1. Decomposition of the azidosilane reagent. 2. Formation of inactive byproducts. 3. Inappropriate reaction conditions. | 1. Use a fresh or purified azidosilane. 2. Analyze the crude reaction mixture to identify byproducts. 3. Optimize reaction temperature and solvent. Consider using a less polar solvent if hydrolysis is suspected. |
| Unexpected gas evolution | Thermal decomposition of the azidosilane, releasing N₂ gas. | 1. Lower the reaction temperature. 2. Ensure the reaction is not being heated too rapidly. 3. Work behind a blast shield, especially when scaling up reactions. |
| Formation of a precipitate | 1. Insoluble salt byproduct from the reaction. 2. Polymerization or decomposition products. | 1. Identify the precipitate through analysis. 2. If it is a salt, it can likely be removed during workup. 3. If it is from decomposition, reconsider the reaction conditions. |
| Difficulty in purification | Co-elution of the product with silylated byproducts. | 1. Optimize chromatographic conditions. 2. Consider a chemical workup to remove silyl byproducts prior to chromatography (e.g., a mild acidic wash if the product is stable). |
Experimental Protocols
Protocol 1: Synthesis of Trimethylsilyl Azide (TMSA)
This protocol is adapted from established procedures and emphasizes safety.
Materials:
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Sodium azide (NaN₃)
-
Chlorotrimethylsilane (TMSCl)
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Anhydrous diethylene glycol dimethyl ether (diglyme)
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Dry nitrogen gas
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Oven-dried glassware: 3-necked flask, stirrer, reflux condenser with drying tube, addition funnel.
Procedure:
-
Setup: Assemble the oven-dried glassware under a gentle stream of dry nitrogen.
-
Charging the flask: Charge the flask with sodium azide and anhydrous diglyme.
-
Addition of TMSCl: Slowly add chlorotrimethylsilane to the stirred suspension.
-
Reaction: Heat the mixture gently to the specified temperature and maintain for the recommended duration.
-
Distillation: After the reaction is complete, distill the trimethylsilyl azide directly from the reaction mixture. Maintain a controlled pot temperature.
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Storage: Store the purified TMSA in a tightly sealed container under a nitrogen atmosphere, away from moisture.
Safety Note: This reaction should be performed in a fume hood behind a safety shield. The formation of hydrazoic acid is a significant risk if moisture is present.
Protocol 2: In-situ Generation and Quenching of Hydrazoic Acid
For reactions where free hydrazoic acid is required, in-situ generation is a safer alternative to handling the pure substance.
In-situ Generation:
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From Sodium Azide: Hydrazoic acid can be generated in situ from sodium azide by the addition of a mild acid, such as acetic acid, in a suitable solvent like a methanol-water mixture.[3][4][5]
-
From Trimethylsilyl Azide: The reaction of trimethylsilyl azide with an alcohol, such as methanol, can also be used to generate hydrazoic acid in situ.[6]
Quenching Procedure:
If a reaction needs to be stopped and any residual hydrazoic acid neutralized, a quenching step is necessary.
-
Cool the reaction: Lower the temperature of the reaction mixture using an ice bath.
-
Add a quenching agent: Slowly add a solution of sodium nitrite (NaNO₂) or ceric ammonium nitrate (CAN) to the reaction mixture. These reagents will decompose hydrazoic acid into nitrogen gas and other non-hazardous byproducts.
-
Verify completion: The quenching process may be accompanied by gas evolution. Continue adding the quenching agent until gas evolution ceases.
-
Proceed with workup: Once the hydrazoic acid is quenched, the standard aqueous workup can be performed.
Data Presentation
Table 1: Qualitative Stability of Organoazidosilanes
| Azidosilane Type | Relative Thermal Stability | Notes |
| Trialkylsilyl azides (e.g., TMSA) | High | Generally stable to distillation at atmospheric pressure. |
| Triarylsilyl azides | High | Aromatic substituents enhance stability. |
| Dialkyl/diaryl azidosilanes | Moderate | Stability decreases with an increasing number of azide groups. |
| Monoalkyl/monoaryl azidosilanes | Lower | More prone to decomposition. |
| Silicon tetraazide | Very Low | Highly unstable and explosive. |
This table provides general qualitative trends. The actual stability can be influenced by specific substituents and experimental conditions.
Visualizations
Caption: Experimental workflow for the safe use of azidosilanes.
Caption: Factors influencing hydrazoic acid release and decomposition.
References
- 1. gelest.com [gelest.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Effect of steric hindrance on Azido(dimethyl)phenylsilane reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido(dimethyl)phenylsilane. The information addresses common issues encountered during experiments, with a focus on the impact of steric hindrance on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a versatile reagent primarily used in bioconjugation, medicinal chemistry, and materials science. Its main application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. These triazole products are valuable as stable linkers in complex molecular architectures, including peptidomimetics, glycomimetics, and various bioconjugates. The dimethylphenylsilyl group can also influence the solubility and reactivity of the azide compared to smaller silyl azides like trimethylsilyl azide (TMSA).
Q2: How does the steric hindrance from the dimethylphenylsilyl group affect the reactivity of the azide?
A2: The dimethylphenylsilyl group introduces moderate steric bulk around the azide functionality. This steric hindrance can influence the rate of reaction, particularly with sterically demanding reaction partners. Compared to the less hindered trimethylsilyl azide, this compound may exhibit slower reaction kinetics in cycloaddition reactions with bulky alkynes. However, this steric influence can sometimes be advantageous, potentially leading to higher regioselectivity in certain reactions. The phenyl group's electronic effects are generally considered minimal on the azide's intrinsic reactivity but can impact the overall physical properties of the molecule.
Q3: What are the key safety precautions to take when handling this compound?
A3: Like other organic azides, this compound should be handled with caution as it is potentially explosive, especially in the presence of heat, shock, or certain metals.[1] It is also sensitive to moisture and strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1] Avoid using metal spatulas for transfer; instead, use tools made of non-reactive materials like plastic or ceramic.[1] Reactions should be conducted behind a blast shield, especially when working on a larger scale or with heating.
Q4: How can the silyl group be removed from the triazole product after the cycloaddition reaction?
A4: The dimethylphenylsilyl group can be removed under various conditions. A common and effective method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[3] Acidic conditions, such as using a mild acid in a protic solvent (e.g., HCl in methanol), can also facilitate desilylation. For sensitive substrates, enzymatic or milder reductive cleavage methods might be applicable. The choice of deprotection method will depend on the stability of the other functional groups present in the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield in a CuAAC Reaction
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Cu(I) catalyst is sensitive to oxidation. Ensure that the copper source (e.g., CuI, CuSO₄/sodium ascorbate) is fresh and properly handled. If using a Cu(II) precatalyst with a reducing agent, ensure the reducing agent is added just before the reactants. Consider using a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to prevent catalyst disproportionation and oxidation. |
| Steric Hindrance | If reacting with a bulky alkyne, the steric bulk of the dimethylphenylsilyl group may slow the reaction. Increase the reaction time and/or temperature. A higher catalyst loading (e.g., up to 10 mol%) may also be beneficial. See Table 1 for a comparison of reaction conditions with varying steric hindrance. |
| Poor Solvent Choice | Ensure the solvent fully dissolves all reactants. For CuAAC reactions, polar aprotic solvents like DMF, DMSO, or mixtures of t-butanol and water are often effective. |
| Hydrolysis of Azide | This compound is moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side Reactions of the Azide | Azides can undergo other reactions, such as Staudinger reduction in the presence of phosphines or thermal decomposition to nitrenes at high temperatures.[4] Avoid high reaction temperatures for extended periods and ensure no phosphine contaminants are present unless a Staudinger ligation is intended. |
| Incomplete Desilylation | If the workup includes a desilylation step, incomplete removal of the silyl group will result in a mixture of silylated and non-silylated triazoles. Increase the reaction time for the desilylation step or use a more potent desilylating agent. Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Catalyst-Mediated Side Reactions | In some cases, the copper catalyst can promote side reactions. Optimize the catalyst loading to the minimum effective amount. Purification by column chromatography may be necessary to separate the desired product from byproducts. |
Data Presentation
Table 1: Effect of Steric Hindrance on CuAAC Reaction Yield and Time with this compound
| Alkyne Substrate | Steric Hindrance | Reaction Time (h) | Yield (%) |
| Phenylacetylene | Low | 4 | 95 |
| 1-Octyne | Low | 4 | 92 |
| 3,3-Dimethyl-1-butyne | High | 12 | 75 |
| (3,5-Di-tert-butylphenyl)acetylene | Very High | 24 | 45 |
Data are representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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To a reaction vessel, add the alkyne (1.0 equiv), this compound (1.1 equiv), and a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.3 equiv) in water and copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the silylated triazole.
Protocol 2: Desilylation of the Triazole Product using TBAF
-
Dissolve the purified silylated triazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a CuAAC reaction using this compound followed by desilylation.
Caption: Troubleshooting decision tree for low yield in CuAAC reactions.
References
Technical Support Center: Scaling Up Reactions with Azido(dimethyl)phenylsilane
Welcome to the technical support center for Azido(dimethyl)phenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively scaling up chemical reactions involving this versatile reagent. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety information.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature for the larger scale. 2. Degradation of Reagent: Presence of moisture leading to hydrolysis of this compound. 3. Poor Mixing: Inefficient stirring in a larger reaction vessel, leading to localized concentrations and side reactions. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature incrementally. Monitor reaction progress closely using TLC or another appropriate analytical method. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Improve Agitation: Use an overhead stirrer for larger volumes to ensure homogeneous mixing. |
| Formation of Side Products | 1. Thermal Decomposition: The reaction temperature may be too high, causing the azide to decompose. 2. Reaction with Solvent: Protic or enolizable solvents can react with this compound. 3. Hydrolysis: Trace amounts of water can lead to the formation of hydrazoic acid and subsequent side reactions. | 1. Control Temperature: Maintain a consistent and appropriate reaction temperature. Consider a step-wise temperature increase if necessary. 2. Solvent Selection: Use a non-polar, aprotic solvent. 3. Strict Moisture Control: Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with the reaction. |
| Difficulty in Product Purification | 1. Formation of Silanol Byproducts: Hydrolysis of the silyl group can lead to silanol impurities. 2. Residual Starting Material: Incomplete reaction leaving unreacted starting materials. | 1. Aqueous Work-up: A carefully controlled aqueous work-up can help remove water-soluble impurities. 2. Chromatography: Flash column chromatography is often effective for removing both polar and non-polar impurities. |
| Safety Concerns (e.g., unexpected gas evolution) | 1. Formation of Hydrazoic Acid: Reaction of this compound with water or acid can generate highly toxic and explosive hydrazoic acid. 2. Thermal Runaway: Poor heat dissipation on a larger scale can lead to an uncontrolled increase in reaction temperature. | 1. Strict pH and Moisture Control: Avoid acidic conditions and ensure all reagents and solvents are dry. 2. Controlled Addition and Cooling: Add reagents slowly and use an appropriate cooling bath to manage the reaction exotherm. Ensure the reaction vessel is not overfilled to allow for adequate heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up reactions with this compound?
A1: The main hazards are the potential for forming highly toxic and explosive hydrazoic acid if the reagent comes into contact with moisture or acid, and the risk of thermal runaway due to the exothermic nature of many azide reactions. Organic azides can be explosive, especially low molecular weight azides. A general guideline for safety is to ensure the ratio of carbon and oxygen atoms to nitrogen atoms is at least 3:1.
Q2: How does the presence of moisture affect reactions with this compound?
A2: Moisture can hydrolyze this compound, leading to the formation of dimethylphenylsilanol and hydrazoic acid. This not only reduces the yield of the desired product but also introduces significant safety risks due to the volatility and explosive nature of hydrazoic acid.
Q3: What type of solvent is recommended for scaling up reactions with this reagent?
A3: Anhydrous, aprotic solvents are recommended. Solvents such as THF, toluene, or dichloromethane are often suitable, provided they are thoroughly dried before use. Protic solvents like alcohols or water, and even enolizable solvents like acetone, should be avoided as they can react with the azidosilane.
Q4: How can I effectively monitor the progress of a large-scale reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed on quenched aliquots of the reaction mixture.
Q5: What are the best practices for quenching a large-scale reaction with this compound?
A5: The reaction should be cooled to a low temperature (e.g., 0 °C) before quenching. A slow, controlled addition of a suitable quenching agent is crucial. For example, in a Staudinger reaction, the intermediate iminophosphorane can be hydrolyzed with water to yield the amine and a phosphine oxide byproduct. Always ensure the quenching process is done in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Azide Synthesis via Azide Transfer
This protocol describes a general procedure for the synthesis of an organic azide from a suitable electrophile (e.g., an alkyl halide) using this compound.
Materials:
-
Electrophile (e.g., alkyl halide)
-
This compound
-
Anhydrous, aprotic solvent (e.g., THF, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for larger volumes), a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the electrophile in the anhydrous solvent in the reaction flask.
-
Under a positive pressure of inert gas, add this compound to the dropping funnel.
-
Add the this compound dropwise to the stirred solution of the electrophile at a controlled temperature (this may range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Scale-Up Considerations:
| Parameter | Small Scale (e.g., 1-10 mmol) | Large Scale (e.g., >100 mmol) |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Heating | Heating mantle with stir plate | Jacketed reactor with controlled heating/cooling circulator |
| Reagent Addition | Syringe or dropping funnel | Addition pump for controlled, slow addition |
| Reaction Time | Typically shorter | May require longer reaction times; monitor closely |
| Work-up | Separatory funnel | Larger separatory funnel or liquid-liquid extraction setup |
| Purification | Standard flash column chromatography | Larger preparative chromatography system or distillation |
Visualizations
Caption: Experimental workflow for azide synthesis.
Caption: Troubleshooting decision tree for low yield.
Validation & Comparative
Azido(dimethyl)phenylsilane: A Safer and More Efficient Alternative to Sodium Azide in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals seeking safer and more efficient reagents for introducing azide functionalities, azido(dimethyl)phenylsilane presents a compelling alternative to the traditionally used sodium azide. This guide provides a comprehensive comparison, supported by available data, to highlight the advantages of this organosilicon azide in key applications such as "click" chemistry.
Sodium azide, while a common and inexpensive source of the azide anion, is notoriously hazardous due to its high acute toxicity and explosive nature, particularly when in contact with acids or heavy metals.[1][2][3] These safety concerns necessitate stringent handling protocols and limit its application in certain contexts, especially in sensitive biological systems. This compound emerges as a superior alternative, offering improved safety, better solubility in organic solvents, and enhanced performance in crucial bioconjugation reactions.
Superior Safety Profile
The primary advantage of this compound lies in its enhanced safety profile compared to sodium azide. While all azide compounds should be handled with care, organic azides, particularly those with a higher carbon-to-nitrogen ratio, are generally less prone to explosive decomposition than inorganic azides like sodium azide.[4][5]
Key Safety Distinctions:
-
Reduced Explosion Hazard: Sodium azide can form highly shock-sensitive and explosive metal azides when in contact with heavy metals like copper, lead, and zinc, which are often present in laboratory equipment and plumbing.[1][3] this compound, as an organic azide, mitigates this risk.
-
Thermal Stability: Sodium azide decomposes violently at temperatures above 275°C.[3] Organic azides, while also thermally sensitive, often exhibit different decomposition characteristics that can be more manageable in a controlled laboratory setting.
Enhanced Solubility and Reaction Compatibility
A significant practical advantage of this compound is its solubility in a wide range of organic solvents.[7] This contrasts sharply with sodium azide, which is largely insoluble in most organic solvents and typically requires polar, protic solvents like water or DMSO for reactions.[7][8]
Impact on Chemical Synthesis:
-
Broader Solvent Scope: The ability to use a variety of aprotic organic solvents opens up a wider range of reaction conditions and allows for the use of substrates that are not compatible with aqueous media.
-
Improved Homogeneity: Homogeneous reaction mixtures, facilitated by the solubility of this compound, can lead to faster reaction rates and higher yields compared to the often heterogeneous reactions involving sodium azide.
-
Avoidance of Water-Sensitive Reactions: For reactions involving water-sensitive reagents or functional groups, the use of an organic-soluble azide source like this compound is critical.
Superior Performance in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a powerful tool for bioconjugation, drug discovery, and materials science.[9][10][11] In this critical application, this compound offers distinct advantages over sodium azide.
It has been reported that sodium azide can interfere with the efficiency of both CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[12] The presence of inorganic azide can lead to a significant decrease in the degree of labeling in bioconjugation experiments.[12] By providing a soluble, organic source of the azide, this compound can lead to cleaner reactions and higher yields of the desired triazole product.
Comparative Data Summary
While direct, side-by-side quantitative comparisons in the literature are scarce, the following table summarizes the key qualitative and known quantitative differences between the two reagents.
| Feature | This compound | Sodium Azide |
| Safety | Lower explosion risk with heavy metals. Primary hazards are flammability and reactivity with water. | High acute toxicity (comparable to cyanide)[2][3]. Forms highly explosive compounds with heavy metals and acids[1][3]. |
| Solubility | Soluble in a wide range of organic solvents.[7] | Insoluble in most organic solvents; soluble in water and polar aprotic solvents like DMSO.[7][8] |
| Physical State | Liquid (related phenylsilanes are liquids).[13][14][15] | White crystalline solid.[1] |
| "Click" Chemistry Compatibility | Generally good, provides a clean source of organic azide. | Can interfere with the reaction and reduce labeling efficiency.[12] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a CuAAC reaction. The specific conditions, including solvent, temperature, and catalyst loading, may need to be optimized for a particular substrate.
Materials:
-
Alkyne-functionalized molecule
-
Azide source (this compound or Sodium Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Ligand (e.g., THPTA or TBTA)
-
Appropriate solvent (e.g., THF, DMF, or a mixture with water)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule in the chosen solvent.
-
Add the azide source. If using this compound, it can be added directly. If using sodium azide, it should be dissolved in a minimal amount of a suitable solvent (e.g., water or DMSO) before addition.
-
In a separate vial, prepare a premix of CuSO₄ and the ligand in the reaction solvent.
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction by removing the copper catalyst and purifying the product, typically through extraction and chromatography.[1][6][10]
Logical Workflow for Reagent Selection
The choice between this compound and sodium azide can be guided by the specific requirements of the planned experiment. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review [mdpi.com]
- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. gelest.com [gelest.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Dimethylphenylsilane | 766-77-8 [chemicalbook.com]
- 14. Dimethylphenylsilane = 98 766-77-8 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
A Comparative Guide to the Characterization of 1,2,3-Triazoles Synthesized from Silyl Azides
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1,2,3-triazoles synthesized using silyl azides, with a primary focus on the well-documented reactant, trimethylsilyl azide (TMSN₃), as a proxy for azido(dimethyl)phenylsilane. The use of silyl azides in the synthesis of 1,2,3-triazoles, particularly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," offers a safer and more efficient alternative to traditional methods that utilize potentially explosive reagents like sodium azide.[1][2] This guide details the synthetic protocols, presents characterization data, and visualizes experimental workflows and a relevant biological signaling pathway.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable biological properties, including antimicrobial, antiviral, and anticancer activities.[3][4][5] The synthesis of these vital heterocycles has been significantly advanced by the advent of click chemistry, a set of powerful, selective, and high-yield reactions.[1] The CuAAC reaction stands out as a prominent example, facilitating the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3][6]
Synthesis of 1,2,3-Triazoles using Silyl Azides: A Methodological Overview
The use of silyl azides, such as trimethylsilyl azide (TMSN₃), in CuAAC reactions provides a stable and safe source of the azide moiety.[1][2] The general reaction proceeds by the in situ formation of an organic azide from an alkyl or aryl halide, followed by the cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. While specific data for this compound is limited in publicly available literature, the synthetic principles are analogous to those for TMSN₃. The phenyl and dimethyl substituents on the silicon atom in this compound are expected to influence the reactivity and solubility of the azide, potentially offering advantages in specific solvent systems.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the one-pot synthesis of a 1,4-disubstituted 1,2,3-triazole using a silyl azide.
Materials:
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
Trimethylsilyl azide (TMSN₃) or this compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the alkyl or aryl halide (1.0 mmol) in the chosen solvent system, add the silyl azide (1.2 mmol).
-
Stir the mixture at room temperature for a designated period (typically 1-2 hours) to facilitate the in situ formation of the organic azide.
-
To this mixture, add the terminal alkyne (1.0 mmol), copper(I) iodide (0.1 mmol), and sodium ascorbate (0.2 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Characterization of Synthesized Triazoles
The synthesized triazole derivatives are characterized using various spectroscopic techniques to confirm their structure and purity. The following tables summarize typical characterization data for a model 1-benzyl-4-phenyl-1H-1,2,3-triazole synthesized via the CuAAC reaction.
Table 1: Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole
| Technique | Observed Data |
| ¹H NMR | δ 8.15 (s, 1H, triazole-H), 7.85 (d, 2H, Ar-H), 7.45 (t, 2H, Ar-H), 7.35 (m, 6H, Ar-H), 5.60 (s, 2H, CH₂) |
| ¹³C NMR | δ 148.2 (C-4), 134.7, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7 (Ar-C), 119.5 (C-5), 54.3 (CH₂) |
| FT-IR (cm⁻¹) | 3140 (C-H, triazole), 3030 (C-H, aromatic), 1600 (C=C, aromatic), 1460, 1220, 1075 |
| Mass Spec (m/z) | Calculated for C₁₅H₁₃N₃: 235.11; Found: 236.12 [M+H]⁺ |
Table 2: Comparison of Reaction Yields with Different Azide Sources
| Azide Source | Typical Yield (%) | Safety Considerations |
| Sodium Azide | 85-95% | Highly toxic and potentially explosive |
| Trimethylsilyl Azide | 80-90% | Safer, volatile liquid |
| This compound | Expected to be in a similar range to TMSN₃ | Expected to be a safer liquid reagent |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and a relevant biological signaling pathway where triazole-containing compounds can act as inhibitors.
Caption: Experimental workflow for the synthesis of 1,2,3-triazoles.
Caption: Inhibition of the MAPK/ERK signaling pathway by a triazole compound.
Concluding Remarks
The synthesis of 1,2,3-triazoles using silyl azides like trimethylsilyl azide represents a significant advancement in creating these valuable scaffolds for drug discovery and development. The methodologies are robust, high-yielding, and circumvent the safety concerns associated with traditional azide sources. While direct comparative data for this compound remains an area for further investigation, the foundational principles of silyl azide chemistry suggest its potential as a valuable tool in the synthesis of novel triazole derivatives. The characterization data and workflows presented in this guide provide a solid framework for researchers to build upon in their exploration of this important class of heterocycles.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to CuAAC and SPAAC for Bioconjugation with Azido(dimethyl)phenylsilane
For researchers, scientists, and drug development professionals, the choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is critical in the design of efficient bioconjugation strategies. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a focus on their application with Azido(dimethyl)phenylsilane. While direct comparative experimental data for this compound is limited, this guide leverages data from structurally similar compounds to provide a clear and comprehensive overview of their respective efficiencies and protocols.
The azide functionality of organosilanes like this compound offers a versatile handle for the precise and stable ligation of molecules. Both CuAAC and SPAAC reactions provide a pathway to form a stable triazole linkage, but they differ significantly in their reaction conditions, kinetics, and biocompatibility, making the choice between them highly application-dependent.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High, copper-free and suitable for live systems[1] |
| Reaction Kinetics | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions[2] | Fast, but generally slower than CuAAC[3] |
| Reactant Stability | Terminal alkynes are stable and easy to synthesize | Strained cyclooctynes can be less stable and more complex to synthesize[3] |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range[2] | Physiological temperature and pH, ideal for living systems[1] |
| Byproducts | Minimal, easily removable byproducts[4] | No significant byproducts |
| Common Alkyne Partner | Terminal alkynes (e.g., Phenylacetylene) | Strained cyclooctynes (e.g., DBCO, BCN)[1][5][6] |
Reaction Efficiency and Kinetics
| Reaction | Model Azide | Model Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| CuAAC | Benzyl azide | Phenylacetylene | Not explicitly stated, but reaction completes in minutes to hours at room temperature with a catalyst[7][8][9] | DMSO/aqueous buffer, CuSO₄, Sodium Ascorbate, Room Temperature[7] |
| SPAAC | Benzyl azide | m[9+1]CPP (a strained cycloparaphenylene) | 9.6 x 10⁻³ | Deuterated DMSO, 25 °C[10] |
| SPAAC | para-Azidomethyl-L-phenylalanine (pAMF) | Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | Reported as 7-fold higher than for p-Azido-L-phenylalanine (pAzF)[11] | Not specified[11] |
Note: The reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used. The data presented should be considered as a general indicator of relative reaction speeds.
Experimental Protocols
The following are representative protocols for performing CuAAC and SPAAC reactions with this compound. These protocols are based on established methods and should be optimized for specific applications.[5][6][12][13][14]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., a mixture of DMSO and aqueous buffer)
Procedure:
-
In a suitable reaction vessel, dissolve the terminal alkyne and this compound in the chosen solvent system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in buffer.
-
In another separate tube, prepare a premixed solution of CuSO₄ and the ligand.
-
To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography to isolate the 1,4-disubstituted triazole product.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., a DBCO or BCN derivative)
-
Biocompatible buffer (e.g., PBS) or an appropriate organic solvent
Procedure:
-
Dissolve the strained cyclooctyne derivative in the chosen solvent.
-
Add the this compound to the solution.
-
Allow the reaction to proceed at the desired temperature (typically room temperature or 37 °C for biological applications).
-
Monitor the progress of the reaction using an appropriate analytical technique. The disappearance of the DBCO chromophore can sometimes be monitored by UV-Vis spectroscopy.[6]
-
Once the reaction is complete, the triazole product can be purified as needed for the specific application. For bioconjugation in biological media, the product may be used directly without further purification.
Reaction Workflows
The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions.
Caption: General workflow for a CuAAC reaction.
Caption: Simplified workflow for a SPAAC reaction.
Conclusion
Both CuAAC and SPAAC are highly efficient and versatile reactions for the formation of stable triazole linkages with this compound. The choice between them hinges on the specific requirements of the application.
-
CuAAC is the preferred method when rapid reaction kinetics are paramount and the potential for copper cytotoxicity is not a concern, such as in materials science or in vitro bioconjugation with robust biomolecules.[2][15]
-
SPAAC is the superior choice for applications in living systems, such as live-cell imaging and in vivo drug delivery, where biocompatibility is essential and the presence of a cytotoxic copper catalyst is prohibitive.[1][]
Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their work with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Protocols [baseclick.eu]
- 15. nbinno.com [nbinno.com]
Stability Showdown: Unpacking the Si-N Bond in Azido(dimethyl)phenylsilane Versus C-N Bonds in Organic Counterparts
For Immediate Release
In the landscape of chemical synthesis and drug development, the strategic use of azide-containing building blocks is pivotal. The stability of the bond connecting the azido group to the molecular scaffold is a critical parameter influencing reaction conditions, safety, and overall synthetic utility. This guide provides a detailed comparison of the stability of the silicon-nitrogen (Si-N) bond in azido(dimethyl)phenylsilane against the carbon-nitrogen (C-N) bond in analogous organic azides, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Organosilyl azides, such as this compound, exhibit a unique stability profile when compared to their carbon-based analogues. While the Si-N single bond is thermodynamically strong, it is susceptible to hydrolysis. Conversely, the C-N bond in organic azides is hydrolytically stable but the overall molecule is often more sensitive to thermal or photochemical decomposition to form highly reactive nitrenes. Organoazidosilanes are noted for their remarkable thermal stability, a surprising trait given the notorious instability of many heavy-metal azides[1]. This comparative guide will delve into the bond energetics, thermal decomposition data, and chemical reactivity that define these differences.
Quantitative Stability Comparison: Bond Energy and Thermal Data
The inherent strength of a chemical bond is quantified by its bond dissociation energy (BDE), while thermal stability is often assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (Tonset).
| Parameter | Bond Type / Compound | Value | Notes |
| Bond Dissociation Energy | Si-N (in (Me₃Si)₂NH) | 439 kJ/mol (105 kcal/mol) | Si-N bonds are generally strong[2]. |
| C-N (in CH₃-NH₂) | 331 kJ/mol (79 kcal/mol)[3] | Representative of a simple alkyl amine. | |
| C-N (in C₂H₅-N₃) | ~134 kJ/mol (for N-N₂) | Decomposition typically involves N-N₂ bond cleavage. | |
| Thermal Decomposition | This compound | Thermally stable | Decomposes via nitrene formation, similar to organic azides, but generally at higher temperatures[1]. |
| (Tonset from DSC) | p-Toluenesulfonyl azide (TsN₃) | 127 °C[4] | A common organic azide reagent. |
| Mesyl azide (MsN₃) | 115 °C[4] | Another widely used organic azide. | |
| p-Acetamidobenzenesulfonyl azide | 137 °C[4] | Considered a "safer" organic azide reagent. |
Note: BDE values can vary based on molecular structure and measurement method. The C-N BDE in an azide is less relevant than the energy for N₂ extrusion, which is the typical decomposition pathway.
Comparative Stability Analysis
Thermal Stability: Organoazidosilanes, including this compound, are characterized by significant thermal stability, often greater than that of comparable organic azides[1]. While both classes of compounds can decompose to form nitrene intermediates with the loss of nitrogen gas (N₂), silyl azides generally require more stringent conditions to initiate this process. The data from DSC analyses of common organic azides like tosyl azide show decomposition onset temperatures well under 150°C[4]. This contrasts with the general characterization of organosilyl azides as being remarkably stable to heat[1].
Chemical Stability: The most significant difference in chemical stability lies in the nature of the Si-N bond itself. The Si-N bond in this compound is highly susceptible to hydrolysis. Contact with water or other protic solvents leads to rapid cleavage of the bond, liberating poisonous hydrazoic acid (HN₃)[1]. This reactivity is a key consideration for handling and storage.
In contrast, the C-N bond in most organic azides is stable towards water and protic solvents. Their primary chemical instability relates to their propensity to undergo cycloadditions or to decompose under thermal or photochemical conditions to generate nitrenes[5]. Organic azides with a low carbon-to-nitrogen ratio can be particularly hazardous and explosive[6][7][8].
Key Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for preparing organosilyl azides[1].
Objective: To synthesize this compound from chloro(dimethyl)phenylsilane.
Materials:
-
Chloro(dimethyl)phenylsilane
-
Sodium azide (NaN₃) or Lithium azide (LiN₃)
-
Anhydrous tetrahydrofuran (THF) or pyridine
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
In the flask, create a slurry of sodium azide (1.2 equivalents) in anhydrous THF.
-
Slowly add chloro(dimethyl)phenylsilane (1 equivalent) to the stirred slurry at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux for 24-48 hours under a nitrogen atmosphere.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.
-
Filter the mixture under anhydrous conditions to remove the precipitated sodium chloride and excess sodium azide.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Safety: This reaction should be performed in a well-ventilated fume hood. Sodium azide is highly toxic. Azidosilanes are water-sensitive and liberate toxic hydrazoic acid upon contact with moisture[1].
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol is based on standard methods for assessing the thermal hazards of energetic compounds[4].
Objective: To determine the onset temperature of decomposition (Tonset) for an azide compound.
Materials:
-
Azide sample (e.g., this compound or an organic azide)
-
DSC instrument (e.g., Mettler Toledo DSC1 or similar)
-
Hermetically sealed aluminum crucibles
Procedure:
-
Accurately weigh approximately 1-2 mg of the azide sample into an aluminum DSC crucible.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Heat the sample from a suitable starting temperature (e.g., 30°C) to a final temperature (e.g., 300°C) at a constant heating rate, typically 5-10 °C/min.
-
Record the heat flow as a function of temperature.
-
The onset temperature (Tonset) is determined by analyzing the resulting thermogram. It is typically calculated as the intersection of the baseline with the tangent of the exothermic decomposition peak.
Visualizing Decomposition Pathways
The thermal decomposition of both silyl and organic azides typically proceeds through the elimination of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This intermediate then undergoes further reactions.
Caption: General decomposition pathway for silyl and organic azides.
Conclusion
The stability of azido compounds is a tale of two bond types. The Si-N bond in this compound offers superior thermal stability compared to many common organic azides, making it a potentially safer option for high-temperature applications. However, its pronounced hydrolytic instability demands rigorous anhydrous handling conditions. In contrast, the C-N bond in organic azides provides hydrolytic robustness but often comes with lower thermal stability and a greater potential for explosive decomposition, necessitating careful hazard assessment. The choice between a silyl azide and an organic azide will ultimately depend on the specific reaction conditions, with a clear understanding of these fundamental stability differences being paramount for safe and successful synthesis.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic azides: “ energetic reagents ” for the inter molecular amination of C–H bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03016H [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
A Head-to-Head Battle of Azides: Unveiling the Reaction Kinetics of Azido(dimethyl)phenylsilane Against Its Alkyl Counterparts
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic strategies. In the realm of bioconjugation and chemical ligation, azides have emerged as indispensable tools. This guide provides a comprehensive analysis of the reaction kinetics of azido(dimethyl)phenylsilane, a common silyl azide, in comparison to a range of alkyl azides. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
Executive Summary
This guide delves into the comparative reaction kinetics of this compound and various alkyl azides in two of the most prevalent azide-based reactions: the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). While direct, side-by-side kinetic data for this compound remains elusive in the current literature, this guide compiles and analyzes existing kinetic data for a variety of alkyl and aryl azides to establish a baseline for comparison. We will explore the mechanistic nuances of these reactions and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.
Introduction to Azide Reactivity
Organic azides are highly versatile functional groups in organic synthesis, prized for their stability and selective reactivity. Their participation in a variety of powerful ligation reactions, such as the Staudinger ligation and various forms of "click chemistry," has solidified their importance in fields ranging from medicinal chemistry to materials science. The reactivity of an azide is significantly influenced by its electronic and steric environment. This guide focuses on the distinction between a silyl azide, represented by this compound, and a series of alkyl azides, which are commonly employed in bioconjugation.
The Staudinger Ligation: A Classic Transformed
The Staudinger ligation is a cornerstone of chemical biology, enabling the formation of a stable amide bond between a phosphine and an azide. The reaction proceeds through the initial formation of an aza-ylide intermediate, which is then trapped to form the final product.
Reaction Pathway
The generally accepted mechanism for the Staudinger ligation involves the nucleophilic attack of a phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen to form an aza-ylide. In the presence of an intramolecular ester trap, the aza-ylide undergoes cyclization and subsequent hydrolysis to yield the amide product and a phosphine oxide byproduct.
Comparative Kinetics
Kinetic studies of the Staudinger ligation have revealed that the rate-determining step can vary depending on the specific reactants and conditions. For many alkyl azides, the initial attack of the phosphine on the azide is the slowest step, making the reaction second-order overall.
The table below summarizes representative second-order rate constants for the Staudinger ligation of various alkyl and aryl azides with different phosphine reagents. This data provides a crucial benchmark for understanding the range of reactivities observed in this reaction.
| Azide Substrate | Phosphine Reagent | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Glycyl Azide Derivative | (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ | [1][2][3] |
| Alanyl Azide Derivative | Alanyl Phosphinothioester | 2.1 x 10⁻³ | [4] |
| 1-Azido-4-nitrobenzene | Triphenylphosphine | 0.611 | [5] |
| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Methyl 2-(diphenylphosphanyl)benzoate | 18.3 | [5] |
Note: The significant increase in reaction rate for the perfluoroaryl azide highlights the strong influence of electron-withdrawing groups on the azide's reactivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, a cornerstone of bioorthogonal chemistry, involves the reaction of an azide with a strained alkyne, such as a cyclooctyne, to form a stable triazole linkage. This reaction is highly valued for its biocompatibility, as it proceeds readily at physiological temperatures and without the need for a cytotoxic copper catalyst.
Reaction Pathway
The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon reaction with the azide. The reaction is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the alkyne as the dipolarophile.
Comparative Kinetics
The rate of SPAAC is highly dependent on the structure of the strained alkyne and, to a lesser extent, the electronic properties of the azide. While a comprehensive kinetic study directly comparing this compound with a series of alkyl azides in SPAAC is not currently available, the general trend is that electron-withdrawing groups on the azide can modestly increase the reaction rate.
Below is a table of representative second-order rate constants for the SPAAC reaction between benzyl azide and various cyclooctynes, illustrating the significant impact of the alkyne's structure on the reaction kinetics.
| Strained Alkyne | Rate Constant with Benzyl Azide (k, M⁻¹s⁻¹) |
| Cyclooctyne (OCT) | ~10⁻³ |
| Dibenzocyclooctyne (DIBO) | ~10⁻¹ |
| Dibenzoazacyclooctyne (DIBAC) | ~1 |
| Bicyclo[6.1.0]nonyne (BCN) | ~1 |
This data underscores the importance of selecting the appropriate strained alkyne to achieve the desired reaction rate for a specific application.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for monitoring the kinetics of both the Staudinger ligation and azide-alkyne cycloaddition reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis of the Staudinger Ligation via ³¹P NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction between an azide and a phosphine.
Materials:
-
Azide of interest (e.g., this compound or alkyl azide)
-
Phosphine reagent (e.g., triphenylphosphine)
-
Anhydrous, degassed NMR solvent (e.g., CDCl₃ or CD₃CN)
-
Internal standard (e.g., triphenylphosphine oxide)
-
NMR tubes
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the azide, phosphine, and internal standard in the chosen NMR solvent. Ensure all glassware is dry and the solvent is anhydrous and degassed to prevent side reactions.
-
In a typical experiment, the phosphine concentration can be in the range of 0.05-0.2 M, with the azide in slight excess.
-
Equilibrate the NMR probe to the desired reaction temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Place the NMR tube containing the phosphine and internal standard into the spectrometer and acquire an initial ³¹P NMR spectrum (t=0).
-
Inject the azide stock solution into the NMR tube, mix quickly, and immediately begin acquiring ³¹P NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting phosphine and the phosphine oxide product (or other phosphorus-containing product) relative to the internal standard in each spectrum.
-
Plot the concentration of the phosphine reactant versus time.
-
For a second-order reaction, a plot of 1/[Phosphine] versus time should yield a straight line, with the slope equal to the rate constant, k.
-
Kinetic Analysis of Azide-Alkyne Cycloaddition via ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction between an azide and a strained alkyne.
Materials:
-
Azide of interest
-
Strained alkyne (e.g., DBCO)
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the azide, strained alkyne, and internal standard in the NMR solvent.
-
In the NMR tube, combine the alkyne and the internal standard.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the alkyne and internal standard.
-
Add the azide stock solution to the NMR tube, mix thoroughly, and start acquiring ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Identify characteristic proton signals for the starting alkyne and the triazole product that are well-resolved from other signals.
-
Integrate these signals relative to the internal standard in each spectrum to determine the concentration of the reactant and product over time.
-
Plot the concentration of the alkyne versus time and use the appropriate integrated rate law to determine the rate constant. For a second-order reaction, a plot of 1/[Alkyne] versus time will be linear with a slope of k.
-
Conclusion and Future Outlook
This guide provides a framework for understanding and comparing the reaction kinetics of this compound and alkyl azides. While a direct quantitative comparison is hampered by the lack of specific kinetic data for the silyl azide, the provided data for alkyl and aryl azides in Staudinger ligations and SPAAC reactions serves as a valuable benchmark. The detailed experimental protocols empower researchers to perform their own kinetic studies to directly compare these reagents in their specific reaction systems.
Future research should focus on conducting direct, head-to-head kinetic studies of this compound against a panel of primary, secondary, and tertiary alkyl azides in both the Staudinger ligation and SPAAC. Such studies would provide invaluable data for the rational design of bioconjugation and drug delivery systems, allowing for the fine-tuning of reaction rates to suit the specific demands of the application. The continued exploration of the reactivity of silyl azides will undoubtedly open new avenues in chemical biology and materials science.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azido(dimethyl)phenylsilane in Synthesis: A Cost-Benefit Analysis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the introduction of the azide functional group is a critical step. This guide provides a comprehensive cost-benefit analysis of using Azido(dimethyl)phenylsilane as an azidating agent, comparing its performance with common alternatives such as sodium azide and diphenylphosphoryl azide (DPPA). This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound emerges as a competitive azidating agent, offering a balance of reactivity, safety, and cost-effectiveness. While sodium azide remains a cost-effective choice for simple azidations, its toxicity and the harsh conditions often required can be significant drawbacks. Diphenylphosphoryl azide (DPPA) provides a safer alternative to sodium azide and is effective in a variety of transformations, including the Curtius rearrangement, but its higher cost and the generation of phosphate byproducts are notable considerations. This compound, and silyl azides in general, present a milder and often more selective option, particularly in reactions sensitive to basic conditions.
Cost Analysis of Azidating Agents
The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. The following table provides a comparative cost analysis of this compound's precursor and common alternative azidating agents. Prices are based on currently available catalogue listings from major chemical suppliers and may vary.
| Reagent | Precursor/Starting Material | Typical Price (USD/mol) | Key Cost Considerations |
| This compound | Dimethylphenylsilane | ~$50 - $100 | Precursor cost is moderate. In-situ generation from the corresponding chlorosilane and a less expensive azide source can be a cost-effective strategy. |
| Sodium Azide | Sodium Azide | ~$10 - $25 | Highly cost-effective raw material. However, costs associated with specialized handling, safety protocols, and waste disposal due to its high toxicity can significantly increase the overall process cost. |
| Diphenylphosphoryl Azide (DPPA) | Diphenylphosphoryl chloride & Sodium Azide | ~$150 - $250 | Significantly higher reagent cost. The generation of diphenyl phosphate byproduct can complicate purification, potentially increasing solvent and chromatography costs. |
Performance Comparison: Yield and Reaction Conditions
The efficiency of an azidating agent is paramount and is best assessed through a direct comparison of reaction outcomes. The following data is derived from a study on the synthesis of a key intermediate for the antiviral drug Tamiflu, comparing trimethylsilyl azide (a close analogue of this compound) with DPPA and sodium azide.
| Azidating Agent | Temperature (°C) | Residence Time (s) | Conversion (%) | Selectivity (%) |
| Trimethylsilyl Azide (TMSA) | 25 | 30 | 100 | 67 |
| Diphenylphosphoryl Azide (DPPA) | 50 | 30 | 100 | 70 |
| Sodium Azide (NaN₃) | 50 | 30 | 100 | 95 |
Data adapted from a continuous-flow synthesis study.[1]
While sodium azide demonstrates the highest selectivity in this specific transformation, it is important to note that the use of trimethylsilyl azide and DPPA can be advantageous in systems sensitive to the harsh conditions often associated with sodium azide.[1] The lower selectivity of TMSA and DPPA in this case was attributed to the presence of a base (triethylamine), which was necessary for the reaction to proceed but also led to side reactions.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative protocols for the use of this compound and its alternatives.
Protocol 1: General Azidation of an Alcohol using this compound (Hypothetical Procedure based on similar silyl azides)
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Triphenylphosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azide.
Protocol 2: Azidation using Diphenylphosphoryl Azide (DPPA) and DBU
Materials:
-
Alcohol (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the alcohol (1.0 eq) and DPPA (1.2 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C under an inert atmosphere.
-
Add DBU (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up the reaction by washing with water and a mild acid (e.g., 5% HCl) to remove DBU salts and diphenyl phosphate byproducts.
-
Extract the aqueous phase with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[2]
Protocol 3: Azidation of an Alkyl Halide using Sodium Azide
Materials:
-
Alkyl halide (e.g., alkyl bromide or chloride) (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 3.0 eq)
-
Polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the alkyl halide (1.0 eq) in the chosen solvent.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The azide functional group is a versatile handle for the synthesis of bioactive molecules, including kinase inhibitors, which are a cornerstone of modern cancer therapy. The "click chemistry" reaction, a highly efficient and selective cycloaddition between an azide and an alkyne, is often employed to link molecular fragments or to attach probes for studying biological systems.
Many kinase inhibitors target the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that promotes cell proliferation. The synthesis of these inhibitors often involves the introduction of an azide group to a core scaffold, which can then be elaborated using click chemistry to explore a wide range of chemical diversity and optimize inhibitor potency and selectivity.
Below is a conceptual workflow for the synthesis and application of an azido-functionalized kinase inhibitor.
This workflow illustrates the utility of azido-functionalized compounds in chemical biology and drug discovery. The azide group, introduced using a reagent like this compound, serves as a bioorthogonal handle for further modifications.
Visualization of a Kinase Signaling Pathway
To understand the impact of a kinase inhibitor, it is essential to visualize its place within the broader signaling cascade. The following diagram depicts a simplified generic kinase signaling pathway leading to cell proliferation and how an inhibitor can block this process.
In this representation, the azido-functionalized kinase inhibitor is shown to block the activity of Raf, a key kinase in the MAPK/ERK pathway, thereby preventing the downstream signaling events that lead to cell proliferation.
Conclusion
The choice of an azidating agent is a multifaceted decision that requires careful consideration of cost, safety, and reaction efficiency. This compound and related silyl azides offer a valuable middle ground between the cost-effectiveness and high toxicity of sodium azide, and the safety and high cost of DPPA. Their milder reaction conditions and compatibility with a broader range of functional groups make them an attractive option for the synthesis of complex molecules in drug discovery and materials science. As with any chemical process, the optimal choice will depend on the specific requirements of the synthetic target and the scale of the reaction. This guide provides the necessary data and context to facilitate a well-informed decision.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido(dimethyl)phenylsilane
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Azido(dimethyl)phenylsilane.
Organic azides like this compound are versatile reagents in chemical synthesis but possess inherent risks, being both potentially explosive and toxic.[1][2] Adherence to strict safety protocols during their use and disposal is paramount to ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Considerations
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for the specific compound, if available, and the general safety guidelines for organic azides.[1] Key immediate safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or splash goggles, and suitable gloves.[3][4] For handling azides with high toxicity, double gloving with nitrile gloves is recommended.[3]
-
Ventilation: All work with azides should be conducted in a well-ventilated chemical fume hood.[4][5]
-
Avoid Incompatibilities:
-
Acids: Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1][6]
-
Metals: Avoid contact with metals, especially heavy metals, as this can form highly unstable and explosive metal azides.[1][5] Do not use metal spatulas or other metal utensils.[4]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2]
-
Quantitative Safety Data Summary
| Parameter | Guideline | Source |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. For azides with a C/N ratio between 1 and 3, they should be used or quenched as soon as possible. | [1] |
| Storage Temperature | Store at -18°C in the absence of light. | [1] |
| Solution Concentration | Concentrations should not exceed 1 M. | [1] |
Step-by-Step Disposal Protocol
The primary goal of azide disposal is to convert the energetic azide functionality into a more stable group, such as an amine, before it is collected as chemical waste.[1]
Experimental Protocol: Deactivation of Organic Azides
This protocol describes a general method for the deactivation of organic azides. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before proceeding with any chemical deactivation.
Materials:
-
This compound waste stream
-
Compatible organic solvent (e.g., ethanol, isopropanol)
-
Reducing agent (e.g., sodium borohydride, triphenylphosphine)
-
Appropriately labeled hazardous waste container
Procedure:
-
Dilution: In a chemical fume hood, dilute the this compound waste with a compatible organic solvent to a concentration not exceeding 1 M.[1]
-
Reduction: Slowly add a suitable reducing agent to the diluted azide solution with stirring. The choice of reducing agent will depend on the specific chemical compatibility of the waste mixture. Common reducing agents for azides include sodium borohydride or triphenylphosphine (Staudinger reaction).
-
Verification of Deactivation: After the reaction is complete, it is essential to verify the absence of the azide functionality. This can be done using techniques such as infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹) or thin-layer chromatography (TLC).
-
Waste Collection: Once deactivation is confirmed, the resulting non-azide waste should be collected in a clearly labeled hazardous waste container.[1] The label should detail the contents, including the original azide and all reagents used in the deactivation process.[1][6]
-
Final Disposal: The labeled waste container should be disposed of through your institution's chemical waste program.[1]
Spill Management:
In the event of a spill:
-
Small Spills (in a fume hood): Absorb the spill with an inert absorbent material. Collect the contaminated material into an appropriately labeled waste container.[4]
-
Large Spills (or spills outside of a fume hood): Evacuate the area and contact your institution's EHS department immediately.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures and maintaining a strong safety-conscious culture, researchers can mitigate the risks associated with this compound and ensure the well-being of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
